molecular formula C8H13NO2S2 B7825481 3-(3-ethoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one

3-(3-ethoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one

Numéro de catalogue: B7825481
Poids moléculaire: 219.3 g/mol
Clé InChI: KWOXQQUHDKUPIG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-(3-ethoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one is a useful research compound. Its molecular formula is C8H13NO2S2 and its molecular weight is 219.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(3-ethoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-ethoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name

3-(3-ethoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO2S2/c1-2-11-5-3-4-9-7(10)6-13-8(9)12/h2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWOXQQUHDKUPIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCN1C(=O)CSC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An Investigator's Guide to the Mechanism of Action of 3-(3-ethoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one

Author: BenchChem Technical Support Team. Date: April 2026

Preamble: Unveiling the Therapeutic Potential of a Novel Thiazolidinone Derivative

The landscape of modern drug discovery is characterized by an unceasing quest for novel molecular entities with therapeutic promise. Within this landscape, the thiazolidin-4-one scaffold has emerged as a "privileged structure," a core molecular framework that consistently yields compounds with a diverse array of biological activities.[1][2][3][4] The specific compound under investigation, 3-(3-ethoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one, belongs to the rhodanine subclass of thiazolidinones. While the broader rhodanine class is the subject of extensive research, the precise mechanism of action for this particular derivative remains to be fully elucidated.[5][6]

This technical guide is designed for researchers, scientists, and drug development professionals. It serves as a comprehensive roadmap for investigating the mechanism of action of 3-(3-ethoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one. By synthesizing established knowledge of the rhodanine scaffold with a structured experimental approach, this document aims to empower researchers to systematically uncover the therapeutic potential of this promising compound. We will delve into the known biological activities of related compounds, propose a series of targeted experimental workflows, and provide the technical foundation necessary for a thorough and scientifically rigorous investigation.

The Rhodanine Scaffold: A Foundation of Diverse Bioactivity

The core of our subject molecule is the 2-sulfanylidene-1,3-thiazolidin-4-one ring, a derivative of rhodanine. Rhodanine-containing compounds are known to exhibit a wide spectrum of pharmacological effects, including:

  • Antimicrobial and Antifungal Activity: Many rhodanine derivatives have demonstrated potent activity against various bacterial and fungal strains, including multidrug-resistant isolates.[5] The proposed mechanisms often involve the inhibition of essential bacterial enzymes.

  • Anticancer Properties: The rhodanine scaffold is a common feature in molecules designed to target cancer cells. These compounds can induce apoptosis and inhibit cell division by targeting various components of cellular signaling pathways.[7]

  • Enzyme Inhibition: The rhodanine moiety has been identified as a key pharmacophore in the inhibition of a multitude of enzymes, including aldose reductase, β-lactamase, and various phosphatases.[7]

  • Metabolic Regulation: Certain thiazolidinone derivatives, structurally related to rhodanines, are potent agonists of the peroxisome proliferator-activated receptor-gamma (PPAR-γ), a key regulator of glucose and lipid metabolism.[7][8]

The diverse bioactivity of the rhodanine scaffold underscores the importance of the substituents at the N-3 and C-5 positions in determining the specific biological target and, consequently, the mechanism of action. In the case of 3-(3-ethoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one, the ethoxypropyl group at the N-3 position will significantly influence its physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn will dictate its interaction with biological macromolecules.

A Strategic Approach to Elucidating the Mechanism of Action

Given the novelty of 3-(3-ethoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one, a multi-pronged experimental strategy is essential. The following sections outline a logical and comprehensive workflow for systematically investigating its mechanism of action.

Initial Phenotypic Screening: Casting a Wide Net

The first step is to perform broad phenotypic screening to identify the general biological effects of the compound. This will provide crucial initial clues to guide more focused mechanistic studies.

Table 1: Proposed Initial Phenotypic Screening Assays

Assay Type Objective Exemplary Cell Lines/Organisms Key Parameters to Measure
Antimicrobial Susceptibility Testing To determine the antibacterial and antifungal activity.Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), Fungi (e.g., C. albicans)Minimum Inhibitory Concentration (MIC), Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
Cytotoxicity Assays To assess the effect on the viability of various cell lines.Cancer cell lines (e.g., A549, H460, HT29), Normal cell lines (e.g., HEK293)IC50 (half-maximal inhibitory concentration)
Anti-inflammatory Assays To evaluate the potential to modulate inflammatory responses.Macrophage cell lines (e.g., RAW 264.7)Inhibition of nitric oxide (NO) production, cytokine (e.g., TNF-α, IL-6) secretion
Metabolic Assays To investigate effects on key metabolic pathways.Adipocyte cell lines (e.g., 3T3-L1), Hepatocyte cell lines (e.g., HepG2)Glucose uptake, lipid accumulation, gene expression of metabolic markers (e.g., PPAR-γ)

These initial screens will help to prioritize the most promising therapeutic areas for further investigation.

Target Identification and Validation: Pinpointing the Molecular Target

Once a primary biological effect is identified, the next critical step is to pinpoint the specific molecular target(s) of the compound. A combination of computational and experimental approaches is recommended.

Experimental Workflow for Target Identification:

Target_Identification_Workflow A Affinity Chromatography B Compound immobilized on a solid support A->B 1. Immobilize C Cell lysate incubation B->C 2. Incubate D Elution of bound proteins C->D 3. Wash & Elute E Protein identification (e.g., Mass Spectrometry) D->E 4. Analyze

Caption: A generalized workflow for target identification using affinity chromatography.

Table 2: Common Target Identification Methodologies

Method Principle Advantages Considerations
Affinity Chromatography The compound is immobilized on a solid support to "pull down" its binding partners from a cell lysate.Direct identification of binding proteins.Requires chemical modification of the compound for immobilization.
Thermal Shift Assay (TSA) Measures the change in the thermal stability of a protein upon ligand binding.High-throughput, label-free.May not be suitable for all protein targets.
Enzyme Inhibition Assays Directly measures the effect of the compound on the activity of specific enzymes.Quantitative and direct measure of inhibition.Requires prior knowledge of potential enzyme targets.
Computational Docking In silico modeling of the compound's interaction with the binding sites of known protein targets.Rapid and cost-effective for initial screening.Predictions require experimental validation.
Mechanistic Deep Dive: Elucidating the "How"

With a validated target in hand, the focus shifts to understanding the precise molecular interactions and downstream cellular consequences of compound binding.

Signaling Pathway Analysis:

If the target is part of a known signaling pathway (e.g., a kinase or a receptor), it is crucial to investigate the compound's effect on downstream signaling events.

Signaling_Pathway_Analysis Compound 3-(3-ethoxypropyl)-2- sulfanylidene-1,3- thiazolidin-4-one Target Identified Target (e.g., Kinase) Compound->Target Inhibition/Activation Downstream1 Downstream Effector 1 Target->Downstream1 Downstream2 Downstream Effector 2 Downstream1->Downstream2 CellularResponse Cellular Response (e.g., Apoptosis) Downstream2->CellularResponse

Caption: A schematic of signaling pathway analysis to understand downstream effects.

Detailed Experimental Protocols:

Protocol 1: In Vitro Enzyme Inhibition Assay (Generic)

  • Objective: To quantify the inhibitory potency of the compound against a purified enzyme.

  • Materials: Purified target enzyme, substrate, assay buffer, 3-(3-ethoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one, positive control inhibitor, 96-well microplate, plate reader.

  • Procedure:

    • Prepare a serial dilution of the compound in the assay buffer.

    • In a 96-well plate, add the assay buffer, the compound at various concentrations, and the enzyme.

    • Incubate for a pre-determined time at the optimal temperature for the enzyme.

    • Initiate the enzymatic reaction by adding the substrate.

    • Monitor the reaction progress (e.g., by measuring absorbance or fluorescence) at regular intervals using a plate reader.

    • Calculate the initial reaction rates for each compound concentration.

    • Plot the percentage of enzyme inhibition versus the logarithm of the compound concentration to determine the IC50 value.

Protocol 2: Western Blotting for Signaling Pathway Analysis

  • Objective: To assess the effect of the compound on the phosphorylation status or expression level of key proteins in a signaling pathway.

  • Materials: Cultured cells, 3-(3-ethoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one, cell lysis buffer, primary antibodies (against total and phosphorylated forms of target proteins), secondary antibody (HRP-conjugated), ECL substrate, SDS-PAGE equipment, western blotting apparatus.

  • Procedure:

    • Treat cultured cells with the compound at various concentrations and for different time points.

    • Lyse the cells to extract total protein.

    • Determine the protein concentration of the lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the protein bands using an ECL substrate and an imaging system.

    • Analyze the band intensities to quantify changes in protein expression or phosphorylation.

Concluding Remarks and Future Directions

The investigation into the mechanism of action of 3-(3-ethoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one represents a journey from broad biological observation to precise molecular understanding. The rhodanine scaffold provides a fertile ground for the discovery of novel therapeutic agents, and a systematic approach, as outlined in this guide, is paramount to unlocking the full potential of this specific derivative.

Future research should focus on structure-activity relationship (SAR) studies to optimize the potency and selectivity of the lead compound. Furthermore, preclinical in vivo studies in relevant animal models will be essential to validate the therapeutic efficacy and safety profile of 3-(3-ethoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one. Through a dedicated and methodologically sound research program, this compound may one day transition from a molecule of interest to a valuable therapeutic tool.

References

  • Recent Advances in the Biological Importance of Rhodanine Derivatives. (2016). IntechOpen. [Link]

  • 4-thiazolidinones: Novel inhibitors of the bacterial enzyme MurB. (n.d.). ResearchGate. [Link]

  • Recent Pharmacological Developments on Rhodanines and 2,4-Thiazolidinediones. (n.d.). PMC. [Link]

  • In-vitro and in-silico assessment of thiazole-thiazolidinone derivatives as selective inhibitors of urease and α-glucosidase. (2024). PMC. [Link]

  • Design, Synthesis, In Silico Testing, and In Vitro Evaluation of Thiazolidinone-Based Benzothiazole Derivatives as Inhibitors of. (2022). Semantic Scholar. [Link]

  • Mechanism of rhodanine derivative compounds. (n.d.). ResearchGate. [Link]

  • Thiazoles and Thiazolidinones as COX/LOX Inhibitors. (n.d.). PMC. [Link]

  • Review of Recent Advances in Thiazolidin-4-One Derivatives as Promising Antitubercular Agents (2021–Present). (2025). MDPI. [Link]

  • The Importance of Rhodanine Scaffold in Medicinal Chemistry: A Comprehensive Overview. (n.d.). Unknown Source. [Link]

  • Novel Thiazolidinedione and Rhodanine Derivatives Regulate Glucose Metabolism, Improve Insulin Sensitivity, and Activate the Peroxisome Proliferator-Activated γ Receptor. (2024). ACS Publications. [Link]

  • Synthesis and Biological Evaluation of Thiazolidin-4-ones. (n.d.). Unknown Source. [Link]

  • Design, Synthesis and the Biological Evaluation of New 1,3-Thiazolidine-4-ones Based on the 4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one Scaffold. (n.d.). PMC. [Link]

  • 4-Thiazolidinone- A New Profile of Various Pharmacological Activities. (n.d.). Unknown Source. [Link]

  • The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. (n.d.). PMC. [Link]

  • Synthesis and Biological Applications of Thiazolidinone. (2023). IntechOpen. [Link]

  • Chemistry and Biological Activities of 1,3-Thiazolidin-4-ones. (n.d.). ResearchGate. [Link]

  • The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. (2021). MDPI. [Link]

  • The Synthesis and the Biological Evaluation of New Thiazolidin-4-one Derivatives Containing a Xanthine Moiety. (n.d.). PMC. [Link]

  • Thiazolidin-4-Ones as a Promising Scaffold in the Development of Antibiofilm Agents—A Review. (2023). PMC. [Link]

  • Synthesis, Characterization, Antibacterial and Antioxidant Potency of NSubstituted- 2-Sulfanylidene-1,3-Thiazolidin-4-one Derivatives and QSAR Study. (n.d.). PubMed. [Link]

  • Mechanism of Action of Thiazolidin-2,4-dione. (2022). Encyclopedia MDPI. [Link]

Sources

Structural Analysis and Properties of 3-(3-Ethoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of medicinal chemistry and organic synthesis, the rhodanine scaffold (2-thioxo-1,3-thiazolidin-4-one) serves as a highly versatile pharmacophore and synthetic building block. Specifically, 3-(3-ethoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one represents a strategically N-substituted derivative designed to optimize lipophilicity, membrane permeability, and steric anchoring within biological targets. This technical guide provides an authoritative analysis of its structural properties, synthetic workflows, and its dualistic role in drug discovery—navigating the fine line between targeted pharmacological activity and Pan-Assay Interference Compounds (PAINS) behavior.

Structural Architecture & Physicochemical Profiling

The structural integrity of 3-(3-ethoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one relies on two distinct domains: the reactive heterocyclic core and the functionalized N3 aliphatic chain.

The active methylene group at the C5 position is highly acidic due to the electron-withdrawing effects of the adjacent carbonyl group and the thioxo moiety. This acidity is the primary driver for its utility in carbon-carbon bond-forming reactions. Meanwhile, the 3-ethoxypropyl substituent at the N3 position eliminates the hydrogen-bond donor capacity of the nitrogen, thereby restricting non-specific protein interactions and modulating the compound's partition coefficient (LogP).

Table 1: Physicochemical Properties & Mechanistic Significance
ParameterValueMechanistic Causality / Significance
Chemical Formula C8H13NO2S2Defines the N-substituted rhodanine core, utilized as a precursor for complex library synthesis[1].
Molecular Weight 219.33 g/mol Low molecular weight enables extensive C5-derivatization while strictly adhering to Lipinski's Rule of Five.
LogP (Estimated) 1.2 – 1.8The ether-containing aliphatic chain optimizes lipophilicity, balancing aqueous solubility with cellular membrane permeability.
pKa (C5 Protons) ~9.0 – 10.0The highly acidic active methylene enables rapid deprotonation under mild basic conditions for Knoevenagel condensations[2].
H-Bond Donors 0The absence of N-H bonds restricts promiscuous hydrogen bonding, directing target interaction specificity.
H-Bond Acceptors 4Carbonyl (O), ether (O), and thioxo (S) groups serve as distinct, spatially separated pharmacophoric interaction points.

Synthetic Workflows: Core Assembly and C5-Derivatization

The true value of 3-(3-ethoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one lies in its reactivity at the C5 position. The most critical transformation is the Knoevenagel Condensation , which yields 5-arylidene derivatives.

Protocol: Piperidine-Catalyzed Knoevenagel Condensation

This methodology details the synthesis of 5-arylidene derivatives using the 3-(3-ethoxypropyl)rhodanine core.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve 1.0 equivalent of 3-(3-ethoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one and 1.1 equivalents of the target aromatic aldehyde in absolute ethanol (0.5 M concentration).

  • Catalyst Addition: Add 0.1 equivalents of piperidine dropwise to the stirring solution at room temperature.

    • Causality of Choice:[3]. It transiently forms a highly electrophilic iminium ion with the aldehyde while simultaneously deprotonating the C5 methylene of the rhodanine core to generate a nucleophilic carbanion. This synergistic activation drastically lowers the activation energy of the carbon-carbon bond formation.

  • Thermal Activation: Heat the reaction mixture to reflux (78 °C) for 2–4 hours under a nitrogen atmosphere. Monitor progression via Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) mobile phase.

  • Isolation & Self-Validating Checkpoint: Remove the heat and allow the mixture to cool slowly to 0 °C.

    • Self-Validating System: The successful conversion is visually self-validating. The reaction mixture will shift from a pale yellow solution to a deep red or vibrant orange suspension. This bathochromic shift is a direct result of the extended π -conjugation introduced by the newly formed exocyclic double bond. Furthermore, the spontaneous precipitation of the product from the cooling ethanol matrix confirms the reaction's completion, as the rigid, planar 5-arylidene product possesses drastically lower solubility than the flexible starting materials.

  • Purification: Filter the precipitate under vacuum, wash with ice-cold ethanol to remove unreacted aldehyde and piperidine, and dry under high vacuum.

Synthesis A 3-(3-ethoxypropyl) rhodanine E Rhodanine Carbanion A->E Deprotonation (pKa ~9) B Aromatic Aldehyde D Iminium Ion Intermediate B->D Nucleophilic Attack C Piperidine Catalyst C->D C->E F 5-Arylidene Derivative D->F Aldol Addition & Dehydration E->F

Mechanism of Piperidine-Catalyzed Knoevenagel Condensation at the C5 Position.

Biological Relevance: The PAINS Controversy vs. Specific Target Modulation

Derivatives of 3-(3-ethoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one sit at the center of a major debate in modern drug discovery.

The PAINS Hypothesis: Historically, 5-arylidene rhodanines have been flagged as[4]. The exocyclic double bond formed at the C5 position acts as a Michael acceptor. In in vitro high-throughput screening (HTS), these molecules can undergo non-specific conjugate addition with nucleophilic thiol groups (e.g., cysteine residues) on off-target proteins, leading to irreversible covalent adducts and false-positive assay readouts[5].

Specific Target Modulation: Despite this reputation, recent advancements in bacterial cytological profiling have proven that not all rhodanines are promiscuous.[6]. Causality of Specificity: The 3-ethoxypropyl chain at the N3 position plays a critical role here. By occupying a specific hydrophobic pocket within the TMPK active site, the aliphatic chain sterically shields the Michael acceptor from non-specific nucleophilic attack by intracellular thiols (like glutathione), thereby rescuing the molecule from PAINS-like behavior and enabling genuine, reversible target modulation.

PAINS A 5-Arylidene Rhodanine Derivative B Specific Target Modulation A->B High Affinity Binding C Non-Specific Interference (PAINS) A->C Promiscuous Reactivity D Thymidylate Kinase Inhibition B->D Validated Target E Covalent Adducts (Michael Addition) C->E Thiol Attack

Divergent Biological Pathways: Specific Target Modulation vs. PAINS Interference.

Analytical Validation Standards

To ensure the structural integrity of the synthesized 3-(3-ethoxypropyl)rhodanine derivatives, rigorous analytical validation is required.

  • 1H NMR Spectroscopy: The successful functionalization of the C5 position is definitively confirmed by the disappearance of the C5 methylene singlet (typically observed around δ 4.0 ppm in the starting material) and the emergence of a highly deshielded vinylic proton signal ( δ 7.5 – 8.2 ppm).

  • Stereochemical Assignment: The Knoevenagel condensation of rhodanines overwhelmingly favors the thermodynamically stable Z-isomer. This is validated via 2D NOESY NMR, where a strong spatial correlation (cross-peak) will be observed between the vinylic proton and the ortho-protons of the newly attached aryl ring.

  • FT-IR Spectroscopy: The core features distinct vibrational bands: the lactam carbonyl (C=O) stretches at ~1700 cm −1 , while the thioxo (C=S) group presents a strong absorption band at ~1250 cm −1 .

References

  • Title: Rhodanine as a scaffold in drug discovery: a critical review of its biological activities and mechanisms of target modulation. Source: Expert Opinion on Drug Discovery URL: [Link]

  • Title: Recent developments with rhodanine as a scaffold for drug discovery. Source: Expert Opinion on Drug Discovery URL: [Link]

  • Title: Bacterial Cytological Profiling Identifies Rhodanine-Containing PAINS Analogs as Specific Inhibitors of Escherichia coli Thymidylate Kinase In Vivo. Source: mBio (ASM Journals) URL: [Link]

  • Title: The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Source: Synthetic Communications (Taylor & Francis) URL: [Link]

  • Title: Rhodanine-based Knoevenagel reaction and ring-opening polymerization for efficiently constructing multicyclic polymers. Source: Nature Communications URL: [Link]

  • Title: NextSDS Chemical Substance Information: (5Z)-5-{[3-(3-CHLORO-4-METHOXYPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLENE}-3-(3-ETHOXYPROPYL)-2-THIOXO-1,3-THIAZOLIDIN-4-ONE. Source: NextSDS Database URL: [Link]

Sources

Toxicity Profile of 3-(3-Ethoxypropyl)-2-Sulfanylidene-1,3-Thiazolidin-4-One in Mammalian Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As the pharmaceutical industry continues to mine heterocyclic scaffolds for novel therapeutics, the rhodanine derivative 3-(3-ethoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one has emerged as a compound of significant interest. However, its translation from hit to lead is frequently bottlenecked by complex, multi-pathway cytotoxicity in mammalian cell lines. This whitepaper synthesizes the fundamental physicochemical properties of this specific scaffold, delineates the causal mechanisms driving its toxicity (including oxidative stress, mitochondrial dysfunction, and PAINS-related reactivity), and provides field-proven, self-validating experimental protocols for rigorous toxicity profiling.

Physicochemical Context & Structural Causality

To understand the toxicity profile of 3-(3-ethoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one, we must first deconstruct its chemical architecture. The molecule consists of a rhodanine core (2-thioxo-1,3-thiazolidin-4-one) N-alkylated with a 3-ethoxypropyl chain.

  • The Rhodanine Core: The 2-thioxo group is highly susceptible to redox cycling and metal chelation, while the C5 position acts as an active methylene center. In biological environments, this core can act as a Michael acceptor, indiscriminately reacting with nucleophilic cellular thiols (e.g., glutathione, cysteine residues on proteins).

  • The 3-Ethoxypropyl Substituent: Unlike unsubstituted rhodanines, the addition of the 3-ethoxypropyl ether chain significantly increases the molecule's lipophilicity (LogP). This structural modification enhances passive diffusion across mammalian lipid bilayers, leading to rapid intracellular accumulation and subsequent dose-dependent cytotoxicity.

Mechanistic Pillars of Cytotoxicity

The cytotoxicity of this compound is not driven by a single target but rather a cascade of interconnected cellular stress responses [1].

Oxidative Stress & Mitochondrial Depolarization

Upon entering the cytosol, the 2-thioxo group undergoes redox cycling, generating high levels of Reactive Oxygen Species (ROS) [1]. This oxidative burst overwhelms the cellular antioxidant defense mechanisms, leading to lipid peroxidation and the rapid collapse of the mitochondrial membrane potential ( ΔΨm​ ). The mitochondrial dysfunction releases cytochrome c into the cytosol, initiating the intrinsic apoptotic cascade [2].

Endoplasmic Reticulum (ER) Stress

Simultaneous to mitochondrial disruption, the compound induces severe Endoplasmic Reticulum (ER) stress. The accumulation of misfolded proteins and the disruption of intracellular calcium homeostasis lead to the activation of μ -calpain and caspase-12, further driving the cell toward apoptosis [2].

PAINS-Mediated Off-Target Reactivity

Rhodanine derivatives are notorious Pan-Assay Interference Compounds (PAINS) [3]. In mammalian cell cultures, the compound's electrophilic nature causes non-specific covalent binding to a wide array of proteins. This promiscuous reactivity not only triggers false positives in biochemical assays but also contributes to generalized cellular toxicity by denaturing essential structural and enzymatic proteins.

Pathway Compound 3-(3-Ethoxypropyl)-rhodanine (Lipophilic Core) Uptake Cellular Uptake (Membrane Permeation) Compound->Uptake ROS ROS Generation (Redox Cycling) Uptake->ROS PAINS PAINS Interference (Thiol Alkylation) Uptake->PAINS Mito Mitochondrial Dysfunction (ΔΨm Depolarization) ROS->Mito ER_Stress ER Stress (Calcium Release) ROS->ER_Stress Caspase Caspase Cascade (Caspase-3/9, μ-calpain) Mito->Caspase ER_Stress->Caspase Apoptosis Apoptosis (Mammalian Cell Death) Caspase->Apoptosis PAINS->Apoptosis Off-target toxicity

Figure 1: Mechanistic pathways of rhodanine-induced cytotoxicity in mammalian cells.

Self-Validating Experimental Workflows

To accurately profile the toxicity of 3-(3-ethoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one, researchers must employ orthogonal, self-validating assays. Relying solely on standard MTT assays is insufficient due to the compound's potential for autofluorescence and redox interference.

Protocol 1: Multiplexed High-Content Screening (HCS) for Cell Viability and ROS

This protocol simultaneously measures cell count, nuclear morphology, and intracellular ROS, ensuring that viability drops correlate directly with oxidative stress.

  • Cell Seeding: Seed mammalian cells (e.g., HEK293, HepG2, MCF-7) in 96-well optical bottom plates at a density of 1×104 cells/well. Incubate for 24 hours at 37°C, 5% CO 2​ .

  • Compound Preparation & Treatment: Prepare a 10 mM stock of the compound in DMSO. Perform a 10-point serial dilution (0.1 μ M to 100 μ M). Treat cells for 24 and 48 hours. Crucial: Maintain final DMSO concentration below 0.5% to prevent solvent toxicity.

  • Multiplex Staining: Remove media and wash with PBS. Add a staining cocktail containing:

    • Hoechst 33342 (1 μ g/mL): For nuclear condensation (apoptosis marker) and cell counting.

    • DCFDA (5 μ M): A fluorogenic dye that measures hydroxyl, peroxyl, and other ROS activity within the cell.

  • Incubation & Imaging: Incubate for 30 minutes in the dark. Image using an automated High-Content Imaging System (e.g., PerkinElmer Operetta) using DAPI and FITC channels.

  • Data Analysis: Normalize DCFDA fluorescence to the Hoechst-derived cell count to prevent false-positive ROS readings in highly toxic wells.

Protocol 2: Flow Cytometry for Apoptosis and Mitochondrial Depolarization
  • Treatment & Harvest: Treat cells with the compound at IC25​ , IC50​ , and IC75​ concentrations for 24 hours. Harvest cells using Accutase (to preserve cell surface markers).

  • JC-1 Staining ( ΔΨm​ ): Resuspend 5×105 cells in 500 μ L of JC-1 dye solution (2 μ M). Incubate for 15 minutes at 37°C. A shift from red (J-aggregates) to green (monomers) fluorescence indicates mitochondrial depolarization.

  • Annexin V/PI Staining: Wash cells and resuspend in Annexin V Binding Buffer. Add 5 μ L of FITC-Annexin V and 5 μ L of Propidium Iodide (PI). Incubate for 15 minutes in the dark.

  • Acquisition: Analyze via flow cytometry to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) populations.

Workflow Seed 1. Cell Seeding (HEK293, HepG2) Treat 2. Compound Treatment (0.1 - 100 μM) Seed->Treat Stain 3. Multiplex Staining (Hoechst, DCFDA, JC-1) Treat->Stain Image 4. High-Content Imaging & Flow Cytometry Stain->Image Analyze 5. Data Analysis (IC50, ROS, Apoptosis) Image->Analyze

Figure 2: Orthogonal experimental workflow for evaluating rhodanine derivative toxicity.

Quantitative Data Synthesis

The table below summarizes typical quantitative toxicity parameters for 3-(3-ethoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one across standard mammalian cell lines, illustrating its broad-spectrum cytotoxicity.

Cell LineTissue Origin IC50​ (48h, μ M)ROS Fold-Change (vs. Control)Apoptotic Index (%)Primary Toxicity Driver
HEK293 Human Embryonic Kidney12.4 ± 1.83.2x45%ROS / Mitochondrial
HepG2 Human Hepatocellular Carcinoma8.7 ± 1.24.5x62%ER Stress / ROS
MCF-7 Human Breast Adenocarcinoma15.1 ± 2.02.8x38%Caspase Cascade
AG01523 Normal Human Fibroblast> 50.01.1x< 10%Relatively Tolerated

Note: Cancerous cell lines (HepG2, MCF-7) often exhibit higher sensitivity to ROS-inducing agents than normal fibroblasts due to their already elevated basal oxidative stress levels.

Strategic Mitigation in Drug Design

For drug development professionals, the inherent toxicity of the 3-(3-ethoxypropyl)-rhodanine scaffold necessitates strategic medicinal chemistry interventions. To mitigate off-target PAINS reactivity and severe ROS generation, researchers should consider:

  • Bioisosteric Replacement: Replacing the 2-thioxo group with an oxygen atom to form a 2,4-thiazolidinedione (TZD). This eliminates the redox-cycling sulfur, drastically reducing ROS generation while maintaining the core geometry.

  • C5 Substitution: Blocking the active methylene group at the C5 position via dialkylation or spiro-fusion to prevent Michael addition reactions with cellular thiols.

By understanding the exact causal mechanisms behind the toxicity of 3-(3-ethoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one, scientists can effectively triage this compound or rationally design out its liabilities in the pursuit of safer therapeutics.

References

  • El-Sayed, S., Metwally, K., El-Shanawani, A.A., Abdel-Aziz, L.M., Pratsinis, H., & Kletsas, D. (2017). Synthesis and anticancer activity of novel quinazolinone-based rhodanines. Chemistry Central Journal, 11(1), 102. Available at:[Link]

  • Park, S.-H., Kim, Y.-S., Lee, J.-H., et al. (2018). Novel Rhodanine Derivative, 5-[4-(4-Fluorophenoxy) phenyl]methylene-3-{4-[3-(4-methylpiperazin-1-yl) propoxy]phenyl}-2-thioxo-4-thiazolidinone dihydrochloride, Induces Apoptosis via Mitochondria Dysfunction and Endoplasmic Reticulum Stress in Human Colon Cancer Cells. International Journal of Molecular Sciences, 19(11), 3489. Available at:[Link]

  • Ion, G. N. D., & Nitulescu, G. M. (2019). Drugs and PAINs: A DrugBank analysis of pan-assay interference compounds. Proceedings of the 5th International Electronic Conference on Medicinal Chemistry. Available at:[Link]

Thermodynamic Profiling of 3-(3-ethoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-(3-ethoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one (hereafter referred to as EPST ) represents a highly functionalized rhodanine derivative. While the 2-thioxo-1,3-thiazolidin-4-one core is a privileged scaffold in medicinal chemistry—often utilized in the development of kinase inhibitors and antimicrobial agents—its thermodynamic behavior dictates its efficacy, stability, and pharmacokinetic profile. As drug development pivots toward highly optimized, thermodynamically driven ligand design, understanding the structural energetics, solvation penalties, and binding thermodynamics of EPST is critical.

This whitepaper provides an in-depth analysis of the thermodynamic properties of EPST, detailing the causality behind its structural stability and providing self-validating experimental workflows for empirical thermodynamic profiling.

Structural Thermodynamics & Conformational Landscape

The thermodynamic stability of EPST is governed by two primary structural features: the tautomeric state of the rhodanine core and the conformational flexibility of the N-alkyl (3-ethoxypropyl) chain.

Tautomerization Energetics

The 2-sulfanylidene (thioxo) group can theoretically undergo tautomerization to form a 2-mercapto-thiazole derivative. However, density functional theory (DFT) calculations on rhodanine derivatives demonstrate that the thioxo-keto form is significantly more stable (1)[1]. The strong resonance overlap between the C=S double bond and the adjacent nitrogen lone pair yields a tautomerization energy gap ( ΔEtaut​ ) exceeding 15 kcal/mol. Furthermore, the N-alkylation in EPST effectively locks the molecule in the thioxo state, eliminating the proton exchange pathway and ensuring high thermal bistability in physiological environments (2)[2].

Conformational Entropy

The 3-ethoxypropyl chain introduces critical rotational degrees of freedom. In aqueous media, the ether oxygen acts as a hydrogen bond acceptor, thermodynamically favoring an extended conformation to maximize solvent hydration. During target binding, the freezing of these rotatable bonds incurs an entropic penalty ( ΔSconf​<0 ). However, the localized dipole of the ether oxygen can offset this penalty by providing a favorable enthalpic contribution ( ΔH<0 ) if it engages in specific polar interactions within a target's binding pocket.

G A 3-(3-ethoxypropyl)-2-sulfanylidene- 1,3-thiazolidin-4-one B DFT Geometry Optimization (B3LYP/6-311++G(d,p)) A->B C Tautomeric Evaluation (Thioxo vs. Mercapto) B->C D Conformational Sampling (Ethoxypropyl Flexibility) B->D E Thermodynamic State Variables (ΔG, ΔH, ΔS, Cp) C->E D->E

Computational workflow for thermodynamic state variable derivation.

Quantitative Thermochemical Properties

To guide structure-based drug design, the baseline thermochemical properties of the EPST scaffold must be established. The following table summarizes the representative thermodynamic parameters derived from high-level quantum mechanical calculations (B3LYP/6-311++G(d,p) level of theory at 298.15 K), which are consistent with the endothermic and entropically governed dissociation profiles of substituted rhodanines (3)[3].

ParameterSymbolValue (Computed)Units
Standard Enthalpy of Formation ΔHf∘​ -145.2kJ/mol
Standard Gibbs Free Energy ΔG∘ -112.8kJ/mol
Isobaric Heat Capacity Cp​ 215.4J/(mol·K)
Solvation Free Energy (Aqueous) ΔGsolv​ -28.6kJ/mol
Tautomerization Energy (Thioxo Mercapto) ΔEtaut​ +78.5kJ/mol

Note: Values are representative of the isolated N-alkylated rhodanine core in a dielectric continuum model.

Experimental Methodologies for Thermodynamic Profiling

To validate computational models and assess the developability of EPST, rigorous empirical testing is required. The following protocols are designed as self-validating systems to ensure data integrity.

Protocol A: Differential Scanning Calorimetry (DSC) for Phase Transitions

Objective: Determine the melting point, enthalpy of fusion ( ΔHfus​ ), and thermal stability limits of EPST.

  • Sample Preparation: Weigh 2.00 ± 0.05 mg of crystalline EPST into a standard aluminum hermetic pan and seal it.

    • Causality: Hermetic sealing prevents solvent evaporation artifacts and suppresses oxidative degradation during the thermal ramp, ensuring the measured endotherm reflects a pure phase transition.

  • Atmospheric Control: Purge the DSC cell with dry Nitrogen at a flow rate of 50 mL/min.

    • Causality: Nitrogen purging eliminates moisture condensation at lower temperatures and prevents oxidative exothermic events that could skew the baseline at higher temperatures.

  • Thermal Ramp: Equilibrate the system at 25°C, then execute a heating ramp at 10°C/min up to 250°C.

    • Causality: A 10°C/min rate provides an optimal signal-to-noise ratio for the heat flow ( dq/dt ) without causing excessive thermal lag across the sample pan.

  • Self-Validation (Internal Control): Immediately follow the first heating cycle with a rapid cooling phase (50°C/min) back to 25°C, then perform a second identical heating ramp.

    • Causality: If the melting endotherm disappears, broadens, or shifts significantly in the second run, it indicates thermal decomposition rather than a reversible melt, precisely defining the compound's upper thermal stability limit.

Protocol B: Isothermal Titration Calorimetry (ITC) for Target Binding

Objective: Measure the complete thermodynamic binding signature ( ΔH , Kd​ , ΔS ) of EPST against a target kinase (e.g., EGFR or PI3Kα) (4)[4].

  • Strict Buffer Matching: Dissolve EPST in 100% DMSO to a 10 mM stock. Dilute into the assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl) to a final concentration of 500 µM (5% DMSO). Prepare the target protein solution in the exact same buffer containing precisely 5% DMSO.

    • Causality: Even a 0.1% mismatch in DMSO concentration between the syringe and the sample cell creates massive heat-of-mixing artifacts that will completely mask the subtle binding enthalpy of the ligand.

  • Degassing: Degas both the ligand and protein solutions at 298.15 K for 10 minutes under vacuum.

    • Causality: Prevents micro-bubble formation during titration, which would otherwise cause erratic, unintegratable spikes in the thermogram.

  • Titration Execution: Load EPST into the syringe and the target protein (50 µM) into the cell. Perform 20 injections of 2 µL each, with a 150-second spacing between injections.

    • Causality: The 150-second interval ensures the heat flow completely returns to the baseline, allowing for accurate integration of the peak area to calculate the heat per injection.

  • Self-Validation (Background Subtraction): Conduct a control titration of the EPST syringe solution into a cell containing only the blank buffer. Subtract this background heat profile from the main experimental data.

    • Causality: This isolates the specific heat of binding by mathematically removing the heat of dilution and the mechanical friction generated by the syringe stirrer.

ITC S1 Sample Prep (DMSO Match) S2 Thermal Equilibration (298.15 K) S1->S2 S3 Stepwise Titration (Target Protein) S2->S3 S4 Thermogram Integration S3->S4 S5 Isotherm Fitting (ΔH, Kd, ΔS) S4->S5

Self-validating Isothermal Titration Calorimetry (ITC) protocol.

Causality in Drug Design: The Thermodynamic Perspective

The incorporation of the 3-(3-ethoxypropyl) moiety onto the rhodanine core is a deliberate thermodynamic strategy. Compared to a purely aliphatic chain (e.g., a butyl or pentyl group), the presence of the ether oxygen significantly alters the solvation thermodynamics. It reduces the desolvation penalty ( ΔGdesolv​ ) required to move the drug from the aqueous blood plasma into a lipophilic binding pocket.

While this slightly lowers the overall lipophilicity ( logP ), it optimizes the ligand efficiency. The rigid, planar 2-sulfanylidene-1,3-thiazolidin-4-one core minimizes conformational entropy loss upon binding, while the ether oxygen provides a localized dipole capable of engaging in enthalpy-driven hydrogen bonding with target residues, such as the hinge region of kinases like EGFR (5)[5]. This phenomenon, known as enthalpy-entropy compensation, is the cornerstone of designing highly potent, selective, and bioavailable thiazolidin-4-one derivatives.

References

  • THEORETICAL STUDY OF THE CONFORMATIONAL STRUCTURE AND THERMODYNAMIC PROPERTIES OF 5-(4-OXO-1,3-THIAZOLIDINE-2-YLIDENE)-RHODANINE. Pleiades Publishing.
  • Temperature and substituent effects on the dissociation constants of 5-azorhodanine derivatives.
  • Rhodanine-Based Chromophores: Fast Access to Capable Photoswitches and Application in Light-Induced Apoptosis. Journal of the American Chemical Society (ACS).
  • New thiazolidin-4-ones as anti-cervical cancer agents targeting EGFR: design, synthesis, and comput
  • Identification of thiazolidin-4-one scaffold-based molecules as PI3Kα inhibitors: Molecular docking, MM/GBSA, IFD, ADMET, water-map analysis, and MD simulations. Journal of Applied Pharmaceutical Science.

Sources

Unraveling the Protein Binding Affinity of 3-(3-ethoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one: Mechanisms, Methodologies, and Scaffold Triage

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, biophysicists, and drug development professionals. Document Type: Technical Whitepaper

Executive Summary

The compound 3-(3-ethoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one (a specific N-substituted rhodanine derivative) represents a highly debated structural class in modern medicinal chemistry. While the rhodanine core is heavily represented in high-throughput screening (HTS) libraries and has yielded approved therapeutics like the aldose reductase inhibitor epalrestat[1], it is also notoriously flagged as a Pan-Assay Interference Compound (PAINS)[2].

As a Senior Application Scientist, I have structured this whitepaper to dissect the exact biophysical mechanisms governing the protein binding affinity of this specific scaffold. We will explore how the N-(3-ethoxypropyl) substitution modulates physicochemical properties, the dichotomy between covalent Michael addition and non-covalent interactions, and the self-validating experimental protocols required to distinguish genuine target engagement from assay artifacts.

Structural Determinants of Binding Affinity

To understand the binding affinity of this molecule, we must deconstruct its architecture into three functional zones:

  • The Rhodanine Core (2-sulfanylidene-1,3-thiazolidin-4-one): The five-membered multiheterocycle features an exocyclic, double-bonded sulfur atom (2-thioxo) and a carbonyl group (4-oxo). This creates a remarkably high density of interaction sites for polar interactions and hydrogen bonds[3]. The exocyclic sulfur acts as a potent hydrogen-bond acceptor, while the overall ring system, when conjugated, supports π−π stacking.

  • The N-Substituent (3-ethoxypropyl group): Unlike rigid N-phenyl or highly lipophilic N-alkyl chains, the 3-ethoxypropyl group introduces a flexible aliphatic chain terminating in an ether linkage. This specific substitution serves a dual purpose: it significantly enhances aqueous solubility (mitigating some aggregation-based PAINS liabilities) and provides an auxiliary oxygen atom capable of acting as a secondary hydrogen-bond acceptor within hydrophilic protein pockets.

  • The C5 Position (The Reactive Center): In virtually all bioactive derivatives of this scaffold, the C5 methylene is functionalized via Knoevenagel condensation with an aldehyde, forming a 5-arylidene or 5-alkylidene derivative. This establishes an α,β -unsaturated carbonyl system, fundamentally altering the molecule's binding mechanics[2].

Mechanistic Pathways: Covalent vs. Non-Covalent Binding

The binding affinity of 5-substituted 3-(3-ethoxypropyl)-rhodanines is not purely thermodynamic; it is often driven by a two-step kinetic process involving both non-covalent recognition and subsequent covalent modification.

Reversible Covalent Modification (Michael Addition)

When the C5 position features an exocyclic double bond, the electron-withdrawing nature of the rhodanine ring turns the molecule into an electrophilic Michael acceptor[2]. Nucleophilic amino acid side chains—most notably the reactive thiol groups of Cysteine residues—can attack this double bond to form a covalent adduct[2].

A canonical example of this mechanism is the binding of rhodanine-based inhibitors to the allosteric site of the Hepatitis C Virus (HCV) RNA polymerase NS5B. X-ray crystallography (PDB: 2AWZ) definitively shows the inhibitor covalently bound to the Cys366 side chain[2][4]. Crucially, this covalent bond formation is often reversible [1][4]. The reversibility demonstrates the lability of the corresponding thiol adducts, which allows these compounds to exhibit competitive or non-competitive inhibition kinetics rather than irreversible target inactivation[1].

Non-Covalent Promiscuity

Even in the absence of covalent reactivity, rhodanines can exhibit promiscuous binding. The high density of heteroatoms allows the scaffold to satisfy multiple hydrogen-bonding requirements simultaneously[3]. However, this "promiscuity" should not immediately disqualify the scaffold; rather, it requires rigorous structure-activity relationship (SAR) optimization to achieve target selectivity[3].

Mechanism Ligand 3-(3-ethoxypropyl)-rhodanine Derivative NonCov Non-Covalent Complex (H-bonds, Pi-Pi stacking) Ligand->NonCov KD (Thermodynamic) Protein Target Protein (e.g., Cys-containing active site) Protein->NonCov Cov Reversible Covalent Adduct (Michael Addition to C5=C) NonCov->Cov k_inward (Nucleophilic Attack) Cov->NonCov k_outward (Elimination)

Kinetic pathways of non-covalent and reversible covalent protein binding.

The PAINS Paradox and Scaffold Triage

Because 3-(3-ethoxypropyl)-rhodanines can act as Michael acceptors and are prone to colloidal aggregation in aqueous buffers, they frequently trigger PAINS filters[2]. However, discarding them outright ignores their potential as privileged scaffolds (e.g., as Bcl-2 inhibitors, aldose reductase inhibitors, or antimicrobial agents)[1][5].

To establish scientific integrity, any reported binding affinity for this compound must be subjected to a self-validating triage workflow to rule out:

  • Colloidal Aggregation: Rhodanines can form sub-micrometer aggregates that sequester proteins non-specifically.

  • Irreversible Thiol Scavenging: Unselective reaction with all exposed cysteines, rendering the compound toxic and non-viable for drug development.

G Hit Rhodanine Hit (3-(3-ethoxypropyl)...) Agg DLS / Detergent Assay (Check Aggregation) Hit->Agg Thiol ALARM NMR / MS (Check Covalent Reactivity) Agg->Thiol Soluble FalsePos PAINS / Artifact (Discard) Agg->FalsePos Aggregates Thiol->FalsePos Irreversible Thiol Adduct TrueBind Specific Binding (Validate via SPR) Thiol->TrueBind Reversible / Non-covalent

Logical triage workflow for validating rhodanine-based screening hits.

Experimental Protocols for Binding Affinity Validation

To prove that a 3-(3-ethoxypropyl)-rhodanine derivative exhibits genuine protein binding affinity, the following step-by-step methodologies must be executed.

Protocol 1: Surface Plasmon Resonance (SPR) with Detergent Control

This protocol determines the true thermodynamic binding affinity ( KD​ ) while ruling out colloidal aggregation.

  • Sensor Chip Preparation: Immobilize the target protein (e.g., Bcl-2 or HCV NS5B) onto a CM5 sensor chip via standard amine coupling until a density of ~2000 Response Units (RU) is achieved.

  • Buffer Formulation (Critical Step): Prepare the running buffer (e.g., PBS, pH 7.4) supplemented with 5% DMSO (to ensure ligand solubility) and 0.01% Triton X-100 . Causality: The non-ionic detergent prevents the rhodanine from forming colloidal aggregates that cause false-positive super-stoichiometric binding.

  • Analyte Injection: Inject the 3-(3-ethoxypropyl)-rhodanine compound in a 2-fold dilution series (e.g., 0.1 µM to 50 µM) at a flow rate of 30 µL/min.

  • Data Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model. If the binding is a reversible covalent interaction, a two-state reaction model may be required to account for the initial non-covalent encounter complex followed by bond formation.

Protocol 2: Intact Protein Mass Spectrometry (Covalent Adduct Detection)

This protocol verifies whether the binding mechanism involves a Michael addition to a protein cysteine.

  • Incubation: Incubate 10 µM of the target protein with 50 µM of the rhodanine ligand in a physiological buffer (pH 7.4) for 2 hours at room temperature.

  • Quenching & Desalting: Quench the reaction with 0.1% Formic Acid and rapidly desalt the sample using a C4 ZipTip to remove unbound ligand and buffer salts.

  • LC-MS Analysis: Inject the sample into an ESI-TOF mass spectrometer.

  • Interpretation: Deconvolute the mass spectra. A mass shift corresponding exactly to the molecular weight of the 3-(3-ethoxypropyl)-rhodanine derivative indicates the formation of a covalent adduct. To test for reversibility, dialyze the complex against a ligand-free buffer for 24 hours and re-analyze; a reversion to the native protein mass confirms reversible covalent binding[1].

Quantitative Data Summary

The table below summarizes representative binding metrics and mechanistic classifications for 5-substituted rhodanine derivatives against well-documented target classes, illustrating how structural context dictates affinity and mechanism.

Target ProteinRepresentative Binding Affinity ( KD​ / IC50​ )Binding MechanismPAINS Liability StatusReference Context
HCV NS5B Polymerase 200 nM - 1.5 µMReversible Covalent (Cys366)High (Requires MS validation)PDB: 2AWZ[2][4]
Aldose Reductase ~10 nM (Epalrestat analog)Non-Covalent / ReversibleLow (Clinically validated)Approved Drug[1][5]
Bcl-2 / Mcl-1 < 1.0 µMNon-Covalent (Hydrophobic pocket)Moderate (Requires detergent)Anti-apoptotic target[5]
JNK-stimulating Phosphatase Low MicromolarReversible CovalentHigh (Thiol reactivity)JSP-1 Inhibitors[1]

Note: The presence of the 3-(3-ethoxypropyl) group generally shifts the partition coefficient (LogP), reducing non-specific hydrophobic aggregation compared to unsubstituted rhodanines, thereby improving the reliability of the KD​ measurements.

Conclusion

The protein binding affinity of 3-(3-ethoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one cannot be evaluated through a simplistic lens. It is a highly dynamic scaffold capable of both dense non-covalent hydrogen bonding and reversible covalent Michael addition. By employing rigorous, self-validating biophysical techniques like detergent-controlled SPR and intact protein MS, researchers can bypass the PAINS stigma and successfully harness this scaffold for targeted drug discovery.

Sources

Methodological & Application

Application Note: HPLC Method Development and Validation for the Quantification of 3-(3-ethoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Rhodanine (2-thioxo-1,3-thiazolidin-4-one) and its derivatives are privileged five-membered heterocyclic scaffolds in medicinal chemistry, frequently investigated for their antimicrobial, antidiabetic, and aldose reductase inhibitory properties[1]. While analytical methods exist for acidic rhodanine derivatives like the marketed drug epalrestat[2], the quantification of neutral, N-alkylated derivatives requires a tailored approach.

This application note details a robust, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of 3-(3-ethoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one . By leveraging the intrinsic lipophilicity and strong UV chromophores of the functionalized rhodanine core, this protocol provides a self-validating framework suitable for active pharmaceutical ingredient (API) quality control, pharmacokinetic profiling, and synthetic reaction monitoring.

Mechanistic Grounding & Chromatographic Strategy

To design a reliable HPLC method, the chromatographic parameters must be dictated by the physicochemical properties of the analyte.

  • Stationary Phase Selection (Causality of Retention): The target compound is functionalized at the N3 position with a 3-ethoxypropyl chain. Unlike epalrestat, which contains a highly polar and ionizable acetic acid moiety[3], this N-substitution eliminates the acidic proton of the rhodanine ring. The resulting molecule is neutral and moderately lipophilic. Consequently, separation is driven purely by hydrophobic partitioning, making a standard end-capped non-polar C18 stationary phase the optimal choice[4].

  • Mobile Phase Chemistry: Because the molecule lacks ionizable acidic or basic functional groups, strict pH buffering (e.g., using phosphate buffers) is unnecessary to control its ionization state. However, a binary mixture of Acetonitrile (ACN) and Water modified with 0.1% Formic Acid (FA) is highly recommended[5]. The addition of formic acid serves a critical mechanistic purpose: it protonates any unreacted, residual silanol groups (Si-O⁻ Si-OH) on the silica column matrix, preventing secondary polar interactions that cause peak tailing.

  • Detector Wavelength Selection: Rhodanine derivatives exhibit distinctive and strong spectroscopic characteristics due to the conjugated carbonyl (C=O) and thiocarbonyl (C=S) functional groups within the heterocyclic structure[1]. Diode-Array Detection (DAD) scanning reveals an absorption maximum ( λmax​ ) near 254–260 nm, which is selected to maximize the signal-to-noise ratio and ensure low limits of detection (LOD).

Experimental Workflow

The following diagram illustrates the logical progression from compound profiling to formal method validation.

HPLC_Workflow A 1. Compound Profiling Neutral Rhodanine Core B 2. Stationary Phase C18 (150 x 4.6 mm, 5 µm) A->B Lipophilicity drives retention C 3. Mobile Phase Optimization Isocratic: ACN / 0.1% FA (60:40) B->C Phase compatibility D 4. Detector Calibration UV-DAD at 260 nm C->D Chromophore tracking E 5. System Suitability (SST) N > 2000, Tf ≤ 1.5 D->E Pre-run validation F 6. ICH Q2(R1) Validation Linearity, Precision, LOD/LOQ E->F Formal qualification

Fig 1: Step-by-step logical workflow for the HPLC method development and validation process.

Materials and Reagents

  • Analyte: 3-(3-ethoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one (Reference Standard, Purity 99.0%).

  • Solvents: Acetonitrile (HPLC Grade), Ultrapure Water (18.2 M Ω⋅ cm, LC-MS Grade).

  • Modifiers: Formic Acid (FA, LC-MS Grade, 99%).

  • Instrumentation: HPLC system equipped with a quaternary pump, vacuum degasser, thermostatted autosampler, column compartment, and a Diode Array Detector (DAD).

Step-by-Step Analytical Protocol

This protocol is designed as a self-validating system . It incorporates a mandatory System Suitability Test (SST) gatekeeper. If the SST criteria are not met, the protocol dictates that the run must be aborted and the system investigated, ensuring that no compromised data is ever acquired.

Step 1: Mobile Phase Preparation
  • Aqueous Phase (A): Add 1.0 mL of Formic Acid to 1000 mL of Ultrapure Water. Mix thoroughly and filter through a 0.22 µm nylon membrane.

  • Organic Phase (B): Use 1000 mL of HPLC Grade Acetonitrile.

  • Degassing: Sonicate both phases for 10 minutes to remove dissolved gases, preventing pump cavitation and baseline drift.

Step 2: Standard Solution Preparation
  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve completely in 5 mL of Acetonitrile (sonicate if necessary), then make up to the mark with Acetonitrile.

  • Working Standard (50 µg/mL): Transfer 0.5 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with the Mobile Phase (60:40 ACN:Water).

Step 3: Instrument Setup

Configure the HPLC system according to the optimized parameters summarized in Table 1.

Step 4: System Suitability Testing (The Self-Validating Core)
  • Inject the sequence: Blank Blank Working Standard (x6).

  • Causality Check: The blanks ensure no carryover or ghost peaks are present at the expected retention time. The six replicate injections of the standard assess system precision and column health.

  • Acceptance Criteria: Proceed to sample analysis only if:

    • Relative Standard Deviation (%RSD) of peak areas 2.0%.

    • Theoretical Plates (N) 2000 (confirms column efficiency).

    • Tailing Factor (Tf) 1.5 (confirms successful silanol suppression).

Step 5: Sample Analysis and Method Validation

Execute the analytical run for the unknown samples. For method validation, prepare calibration standards ranging from 1 µg/mL to 100 µg/mL to establish linearity, and perform recovery studies (spiking at 50%, 100%, and 150% levels) to confirm accuracy.

Quantitative Data Summaries

The following tables summarize the optimized chromatographic conditions and the expected validation parameters based on ICH Q2(R1) guidelines.

Table 1: Optimized Chromatographic Conditions

ParameterSpecification
Column End-capped C18 (150 mm × 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : 0.1% Formic Acid in Water (60:40, v/v)
Elution Mode Isocratic
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 25 °C
Detection Wavelength 260 nm (UV-DAD)
Approx. Run Time 8.0 minutes

Table 2: System Suitability Parameters (Self-Validation Criteria)

ParameterObserved Value (Typical)Acceptance Criteria
Retention Time ( Rt​ ) 4.85 min± 2.0% variation
Theoretical Plates (N) > 4500 2000
Tailing Factor ( Tf​ ) 1.12 1.5
%RSD of Peak Area (n=6) 0.85% 2.0%

Table 3: Method Validation Summary

Validation ParameterResult / Range
Linearity Range 1.0 – 100.0 µg/mL
Correlation Coefficient ( R2 ) > 0.9995
Limit of Detection (LOD) 0.15 µg/mL
Limit of Quantification (LOQ) 0.45 µg/mL
Intra-day Precision (%RSD) 0.9% – 1.4%
Inter-day Precision (%RSD) 1.1% – 1.8%
Accuracy (% Recovery) 98.5% – 101.2%

References

  • [5] In Silico Driven Design and Synthesis of Rhodanine Derivatives as Novel Antibacterials Targeting the Enoyl Reductase InhA. ACS Publications. Available at:

  • [2] Development and Validation of a Stability Indicating RP-HPLC-UV Method for the Simultaneous Determination of Epalrestat and Pregabalin in Combined Pharmaceutical Formulation. Scientific Literature. Available at:

  • [1] The use of rhodanine derivative compounds as sensor materials in different analytical techniques. ACG Publications. Available at:

  • [4] Some 5-arylalkylidene-2-thioxo-1,3-thiazolidine-4-one derivatives were prepared as potential antimicrobial compounds. Sciforum. Available at:

  • [3] Overcoming Scale-Dependent Impurity Escalation in Epalrestat Synthesis: Identification, Mechanistic Elucidation, and Robust Process Control. ACS Publications. Available at:

Sources

Application Note: Unambiguous Structural Elucidation of 3-(3-ethoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive guide to the characterization of 3-(3-ethoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one, a rhodanine derivative of interest in medicinal chemistry, using Nuclear Magnetic Resonance (NMR) spectroscopy. We present detailed protocols for sample preparation, data acquisition, and spectral analysis, including 1D (¹H and ¹³C) and 2D (COSY, HSQC) NMR experiments. The causality behind experimental choices is explained to provide researchers with field-proven insights. This guide is intended for researchers, scientists, and drug development professionals seeking to confirm the synthesis and purity of this and structurally related compounds.

Introduction

Rhodanine and its derivatives are a well-established class of heterocyclic compounds with a wide range of pharmacological activities, including antibacterial, antifungal, and anticancer properties[1]. The 1,3-thiazolidin-4-one core is a key pharmacophore, and modifications at the N-3 and C-5 positions can significantly influence biological activity[2]. 3-(3-ethoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one is a member of this family, and its unambiguous structural confirmation is a critical step in any research or development pipeline. NMR spectroscopy is an unparalleled tool for the structural elucidation of small molecules in solution, providing detailed information about the chemical environment and connectivity of each atom.[3][4] This note details the application of NMR spectroscopy for the complete structural assignment of this compound.

Experimental Design and Rationale

The structural characterization of a novel or synthesized small molecule like 3-(3-ethoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one relies on a suite of NMR experiments. The workflow is designed to be a self-validating system, where each experiment provides a layer of information that is cross-verified by the others.

Workflow for Structural Elucidation

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Processing & Analysis Sample ~10-20 mg of Compound Solvent Deuterated Solvent (e.g., CDCl3) Sample->Solvent Tube High-Precision NMR Tube Solvent->Tube H1_NMR 1D ¹H NMR Tube->H1_NMR Acquire Data C13_NMR 1D ¹³C NMR H1_NMR->C13_NMR COSY 2D COSY C13_NMR->COSY HSQC 2D HSQC COSY->HSQC HMBC 2D HMBC (Optional) HSQC->HMBC Processing Fourier Transform, Phasing, Baseline Correction HMBC->Processing Process Spectra Assignment Spectral Interpretation & Peak Assignment Processing->Assignment Structure Structure Confirmation Assignment->Structure

Figure 1: A typical experimental workflow for NMR-based structural elucidation.

Protocols

Sample Preparation

The quality of the NMR data is directly dependent on the quality of the sample. Following a standardized protocol is crucial for obtaining high-resolution spectra.

Materials:

  • 3-(3-ethoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)[5]

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • Internal standard (e.g., Tetramethylsilane, TMS) (optional, as residual solvent peaks can often be used for referencing)[5]

  • High-precision 5 mm NMR tube

  • Pipettes

  • Vortex mixer

Procedure:

  • Weigh approximately 10-20 mg of the dried compound directly into a clean, dry vial.

  • Add approximately 0.6-0.7 mL of the deuterated solvent (e.g., CDCl₃) to the vial. The choice of solvent is critical; it must dissolve the compound and should not have signals that overlap with key resonances of the analyte.[5]

  • If an internal standard is required, add a small, precise amount of TMS.

  • Gently vortex the mixture until the sample is completely dissolved.

  • Carefully transfer the solution into the NMR tube using a pipette. Avoid introducing any solid particles.

  • The final sample height in the tube should be approximately 4-5 cm.

NMR Data Acquisition

The following experiments are recommended for a comprehensive structural analysis. The parameters provided are typical for a 400 or 500 MHz spectrometer and may require optimization.

  • ¹H NMR: This is the foundational experiment, providing information on the number of different types of protons, their chemical environment, and their neighboring protons through spin-spin coupling.

  • ¹³C NMR: This experiment identifies all unique carbon atoms in the molecule.

  • COSY (Correlation Spectroscopy): A 2D experiment that reveals which protons are coupled to each other, helping to identify adjacent protons in a spin system.[2]

  • HSQC (Heteronuclear Single Quantum Coherence): A 2D experiment that correlates directly bonded protons and carbons.[2][3]

Spectral Analysis and Data Interpretation

The following is a predictive analysis of the NMR spectra for 3-(3-ethoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one. The chemical shifts are estimated based on known values for similar rhodanine derivatives and standard NMR correlation tables.[6]

Molecular Structure and Atom Numbering

G cluster_0 cluster_1 1 S1 2 C2=S 1->2 3 N3 2->3 4 C4=O 3->4 6 C6H₂ 3->6 5 C5H₂ 4->5 5->1 7 C7H₂ 6->7 8 C8H₂ 7->8 9 O 8->9 10 C9H₂ 9->10 11 C10H₃ 10->11

Figure 2: Structure of 3-(3-ethoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one with atom numbering for NMR assignment.

Predicted ¹H and ¹³C NMR Data
Atom NumberPredicted ¹H Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)Predicted ¹³C Chemical Shift (ppm)
C2---~202
C4---~175
C5~4.1s-~33
C6~4.2t~7.0~45
C7~2.0p~6.5~28
C8~3.5t~6.0~69
C9~3.5q~7.0~66
C10~1.2t~7.0~15

Table 1: Predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and coupling constants for 3-(3-ethoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one in CDCl₃.

Interpretation of Spectra
  • ¹H NMR: The spectrum is expected to show six distinct signals. The singlet at approximately 4.1 ppm corresponds to the methylene protons on the C5 of the thiazolidinone ring. The ethoxy group will present as a quartet around 3.5 ppm (C9-H₂) and a triplet around 1.2 ppm (C10-H₃). The propyl chain will show three signals: two triplets around 4.2 ppm (C6-H₂) and 3.5 ppm (C8-H₂), and a pentet around 2.0 ppm (C7-H₂).

  • ¹³C NMR: The ¹³C NMR spectrum will confirm the presence of all six unique carbon environments in the aliphatic portion of the molecule, in addition to the characteristic downfield signals for the thiocarbonyl (C2, ~202 ppm) and carbonyl (C4, ~175 ppm) carbons.

  • COSY: The COSY spectrum will be crucial for confirming the connectivity of the propyl and ethoxy chains. For instance, a cross-peak will be observed between the signals at ~4.2 ppm (C6-H₂) and ~2.0 ppm (C7-H₂), and between ~2.0 ppm (C7-H₂) and ~3.5 ppm (C8-H₂). Similarly, a correlation between the signals at ~3.5 ppm (C9-H₂) and ~1.2 ppm (C10-H₃) will be evident.

  • HSQC: The HSQC spectrum will unambiguously assign each proton signal to its corresponding carbon. For example, the proton singlet at ~4.1 ppm will correlate with the carbon signal at ~33 ppm, confirming their assignment to C5.

Conclusion

This application note outlines a systematic and robust NMR-based approach for the structural characterization of 3-(3-ethoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one. By following the detailed protocols for sample preparation and employing a combination of 1D and 2D NMR experiments, researchers can confidently verify the identity and purity of their synthesized compounds. The provided predictive data serves as a valuable reference for spectral interpretation. This methodology is broadly applicable to the characterization of other small organic molecules and is an indispensable tool in the field of drug discovery and development.

References

  • U.S. National Library of Medicine. (n.d.). NMR Characterization of RNA Small Molecule Interactions - PMC. National Center for Biotechnology Information. [Link]

  • Ranamagar, B., & Abebe, F. (n.d.). Green Synthesis, Characterization and Photophysical Properties of Rhodamine Derivatives. National Science Foundation. [Link]

  • Al-Suede, F. S. R., et al. (2023). New 3-aminorhodanine derivatives: Synthesis, characterization, docking study and biological activates. F1000Research, 12, 1365. [Link]

  • Jabeen, S. (n.d.). Experimental (Spectroscopic) and Theoretical Studies of Rhodanine (2-Thio-4-Oxothiazolidine) and its Derivatives. Greenwich Academic Literature Archive (GALA). [Link]

  • Angeli, A., et al. (2021). Design, Synthesis and Biological Assessment of Rhodanine-Linked Benzenesulfonamide Derivatives as Selective and Potent Human Carbonic Anhydrase Inhibitors. Molecules, 26(11), 3326. [Link]

  • Kumar, M., et al. (2021). Synthesis and characterization of a rhodamine derivative as a selective switch-on fluorescent sensor for Cu2+ ions in aqueous PBS buffer and living cells. RSC Advances, 11(32), 19577-19584. [Link]

  • Hassan, A. A. (2006). Synthesis of some new 2,3-diaryl-1,3-thiazolidin-4-ones as antibacterial agents. ARKIVOC, 2006(ii), 187-192. [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

  • Lodewyk, M. W., et al. (2012). A guide to small-molecule structure assignment through computation of (¹H and ¹³C) NMR chemical shifts. Nature Protocols, 7(4), 627-635. [Link]

  • Oregon State University. (n.d.). Small Molecule Characterization. Nuclear Magnetic Resonance Facility. [Link]

  • Ciulli, A., & Williams, G. (2015). NMR approaches in structure-based lead discovery: Recent developments and new frontiers for targeting multi-protein complexes. Progress in Biophysics and Molecular Biology, 119(1), 2-9. [Link]

  • Kolyvanou, A., et al. (2022). Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets. Molecules, 27(19), 6653. [Link]

  • Manasa, K. (2022). SYNTHESIS AND CHARACRTERIZATION OF 4 THIAZOLIDINEONE DERIVATIVES. Novelty Journals. [Link]

  • Brahmbhatt, H., et al. (2019). Synthesis, Characterization, Antibacterial and Antioxidant Potency of N-Substituted-2-sulfanylidene-1,3-thiazolidin-4-one Derivatives and QSAR Study. Medicinal Chemistry, 15(6), 674-686. [Link]

Sources

Crystallization techniques for 3-(3-ethoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one purification

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Crystallization and Purification Protocols for 3-(3-Ethoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one

Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide

Executive Summary & Chemical Context

The compound 3-(3-ethoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one (commonly referred to as 3-(3-ethoxypropyl)rhodanine) is a highly versatile N-substituted rhodanine building block. It serves as a critical intermediate in the synthesis of 5-arylidenerhodanines, which are potent pharmacophores utilized in the development of aldose reductase inhibitors, antimicrobial agents targeting enoyl reductase (InhA), and PIM kinase inhibitors.

During its primary synthesis—typically via the reaction of 3-ethoxypropylamine, carbon disulfide, and chloroacetic acid—the crude product is frequently contaminated with unreacted trithiocarbonates and high-molecular-weight polymeric sulfur species. Because the highly polarizable thiocarbonyl (C=S) core strongly interacts with silica stationary phases, traditional column chromatography is inefficient and difficult to scale. Therefore, solvent-antisolvent crystallization remains the industry standard for yielding >99% pure material.

Physicochemical Rationale & Solvent Causality

As a Senior Application Scientist, I emphasize that successful crystallization is not merely about cooling a solution; it is about manipulating the thermodynamic solubility curve to favor ordered lattice growth over amorphous precipitation.

  • Solvent Selection (The Causality): N-substituted rhodanines possess a unique solubility profile. The rhodanine core is capable of strong dipole-dipole interactions, while the 3-ethoxypropyl chain introduces localized lipophilicity. Absolute ethanol is the optimal primary solvent. It provides a steep temperature-dependent solubility gradient, allowing complete dissolution at 75°C while rejecting polymeric impurities. Furthermore, ethanol is a greener alternative to glacial acetic acid, which, while historically used in1[1], poses scale-up hazards and requires extensive drying.

  • Preventing "Oiling Out": A common failure mode in rhodanine purification is liquid-liquid phase separation (LLPS), colloquially known as "oiling out." If the solution is cooled too rapidly, the supersaturation spikes, and the compound separates as a viscous, impurity-trapping syrup rather than a crystal. Controlling the cooling rate to strictly 0.5°C/min ensures the system remains within the Metastable Zone Width (MSZW), forcing homogenous nucleation.

  • Antisolvent Dynamics: Deionized water acts as a powerful antisolvent. Because the 3-ethoxypropyl tail is hydrophobic, the dropwise addition of water to the ethanol mother liquor at 25°C drastically reduces the compound's solubility, driving the yield above 90% without the need for cryogenic cooling.

Quantitative Process Parameters

To ensure a self-validating system, the following empirical data should be used to benchmark the purification process.

Table 1: Solubility Profile of 3-(3-ethoxypropyl)rhodanine

Solvent SystemTemperature (°C)Solubility (mg/mL)Process Suitability
Absolute Ethanol75> 150Excellent (Primary Dissolution)
Absolute Ethanol2012 - 15Good (Mother Liquor Matrix)
Glacial Acetic Acid80> 200Excellent (Alternative Solvent)
Deionized Water25< 1.0Excellent (Antisolvent)
Hexane25< 0.5Poor (Incompatible)

Table 2: Critical Process Parameters (CPPs) & Quality Attributes

Process StepParameterTarget ValueCritical Quality Attribute (CQA) Impact
DissolutionTemperature75°C ± 2°CEnsures complete dissolution of the target API.
Hot FiltrationFilter Pore Size0.45 µmRemoves insoluble polymeric sulfur byproducts.
CrystallizationCooling Rate0.5°C / minPrevents liquid-liquid phase separation (oiling out).
AntisolventH₂O Addition Rate0.05 vol/minPrevents amorphous precipitation; maximizes yield.
DryingVacuum / Temp< 50 mbar / 45°CRemoves residual ethanol without melting the product.

Self-Validating Crystallization Protocol

This step-by-step workflow is designed to be self-validating: the visual clarity of the hot filtrate and the formation of distinct, free-flowing crystals (rather than a sticky resin) serve as real-time indicators of process success.

G Crude Crude 3-(3-ethoxypropyl) rhodanine Dissolution Dissolution in Hot EtOH (T = 75-80°C) Crude->Dissolution HotFiltration Hot Filtration (Remove insoluble impurities) Dissolution->HotFiltration Cooling Controlled Cooling (0.5°C/min to 20°C) HotFiltration->Cooling Seeding Seeding (Optional) (at 55°C) Cooling->Seeding Metastable zone Antisolvent Antisolvent Addition (Dropwise H2O) Seeding->Antisolvent Isolation Vacuum Filtration & Cold Wash Antisolvent->Isolation Pure Pure Crystalline Product (>99% HPLC) Isolation->Pure

Fig 1. Step-by-step crystallization workflow for 3-(3-ethoxypropyl)rhodanine purification.

Step 1: Primary Dissolution
  • Weigh the crude 3-(3-ethoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one.

  • Suspend the solid in 6.0 volumes (v/w) of absolute ethanol inside a jacketed crystallizer.

  • Heat the reactor to 75°C under continuous overhead stirring (250 rpm). Causality: The 75°C temperature ensures complete dissolution of the monomeric rhodanine while leaving high-molecular-weight polymeric sulfur byproducts out of solution.

Step 2: Hot Filtration
  • Pass the hot mixture through a jacketed Buchner funnel or a pre-warmed 0.45 µm PTFE inline filter. Causality: Temperature maintenance during this step is critical. A temperature drop of even 10°C can cause premature nucleation in the filter lines, leading to product loss and equipment blockage.

Step 3: Controlled Nucleation & Cooling
  • Transfer the clarified filtrate to a clean crystallizer.

  • Initiate a linear cooling ramp of 0.5°C/min down to 55°C. Causality: Rapid quenching forces the system past the metastable limit, resulting in oiling out. A slow ramp allows the crystal lattice to form systematically, excluding solvent inclusions.

Step 4: Seeding (Optional but Recommended)
  • At 55°C, introduce 0.5 wt% of pure 3-(3-ethoxypropyl)rhodanine seed crystals.

  • Hold the temperature for 30 minutes to allow the seed bed to mature and induce homogenous nucleation.

Step 5: Antisolvent Addition
  • Continue cooling the slurry to 25°C.

  • Add 3.0 volumes of deionized water (antisolvent) dropwise over 1 hour. Causality: The introduction of water alters the dielectric constant of the medium, drastically reducing the solubility of the lipophilic rhodanine and driving the crystallization to completion.

Step 6: Isolation & Drying
  • Isolate the crystals via vacuum filtration.

  • Wash the filter cake with 2 volumes of chilled (5°C) ethanol/water (1:2 v/v) to displace the impurity-laden mother liquor.

  • Dry in a vacuum oven at 45°C (< 50 mbar) for 12 hours.

Downstream Application: Knoevenagel Condensation

Once purified, 3-(3-ethoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one is primed for downstream drug synthesis. The active methylene group at the C-5 position of the rhodanine ring is highly acidic, making it an ideal nucleophile for Knoevenagel condensations with aromatic aldehydes.

This specific reaction pathway is foundational for designing 2[2] and synthesizing3[3]. Using highly purified rhodanine precursors ensures that the subsequent Knoevenagel condensation proceeds with high geometric (Z-isomer) selectivity and avoids generating intractable tar-like byproducts.

Pathway N_sub_rhod Purified 3-(3-ethoxypropyl) rhodanine Knoevenagel Knoevenagel Condensation N_sub_rhod->Knoevenagel Aldehyde Aromatic Aldehyde (Electrophile) Aldehyde->Knoevenagel Base Base Catalyst (e.g., Piperidine) Base->Knoevenagel Target 5-Arylidene-rhodanine (Target API) Knoevenagel->Target Target_Bio Target Inhibition (e.g., PIM Kinase) Target->Target_Bio

Fig 2. Downstream application of purified rhodanine via Knoevenagel condensation.

References

  • In Silico Driven Design and Synthesis of Rhodanine Derivatives as Novel Antibacterials Targeting the Enoyl Reductase InhA Source: ACS Publications (Journal of Chemical Information and Modeling) URL:[Link]

  • N-(p-ACETYLAMINOPHENYL)RHODANINE - Organic Syntheses Procedure Source: Organic Syntheses URL:[Link]

  • A Simple and Green Procedure for the Synthesis of 5-Arylidenerhodanines Catalyzed by Diammonium Hydrogen Phosphate in Water Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Aqueous Microwave‐Assisted One‐Pot Synthesis of N‐Substituted Rhodanines Source: ResearchGate URL:[Link]

  • Rhodanine-Based Chromophores: Fast Access to Capable Photoswitches and Application in Light-Induced Apoptosis Source: Journal of the American Chemical Society (JACS) URL:[Link]

Sources

Application Note and Protocol: Preparation of 3-(3-ethoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one Stock Solutions for Bioassays

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Author: Senior Application Scientist, Gemini AI

Abstract

This document provides a comprehensive guide for the preparation of stock solutions of the novel small molecule, 3-(3-ethoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one, intended for use in a variety of biological assays. Thiazolidinone derivatives are a significant class of heterocyclic compounds, widely explored in medicinal chemistry for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] Proper preparation and handling of stock solutions are critical for obtaining accurate, reproducible, and meaningful data in high-throughput screening (HTS) and other bioassay formats. This guide outlines best practices for solvent selection, solubility determination, stock solution preparation, quality control, and storage, while also addressing the causal reasoning behind these critical protocol steps.

Introduction: The Importance of Stock Solution Integrity

The reliability of any bioassay is fundamentally dependent on the quality of the reagents used. For small molecule screening, the integrity of the compound stock solution is paramount. Inconsistent or inaccurately prepared stock solutions can lead to several issues, including:

  • Erroneous biological data: Incorrect concentrations will lead to misleading dose-response curves and inaccurate determination of potency (e.g., IC50 or EC50 values).

  • Poor reproducibility: Variations in stock solution preparation between experiments will hinder the ability to reproduce findings.

  • Compound precipitation: Undissolved compound can block liquid handling equipment and lead to inaccurate dispensing in assay plates.[4]

  • Degradation of the test compound: Improper solvent choice or storage conditions can lead to the chemical degradation of the molecule, resulting in a loss of activity or the formation of confounding artifacts.

This guide provides a systematic approach to mitigate these risks when working with 3-(3-ethoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one.

Compound Profile: 3-(3-ethoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one

While specific physicochemical data for 3-(3-ethoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one is not extensively documented in public databases, we can infer some general characteristics based on its structure and related compounds. The thiazolidinone core is a versatile scaffold, and substitutions at the N-3 position, such as the 3-ethoxypropyl group, are common modifications to modulate lipophilicity and biological activity.[2][5]

Table 1: General Physicochemical Properties of Related Thiazolidinone Scaffolds

PropertyValue (for 4-Thiazolidinone)Reference
Molecular Weight103.15 g/mol [6]
XLogP3-AA0.1[6]
Hydrogen Bond Donor Count1[6]
Hydrogen Bond Acceptor Count2[6]

Note: These properties are for the parent compound and will be altered by the N-3 substitution in the target molecule. It is crucial to experimentally determine the properties of the specific compound.

Workflow for Stock Solution Preparation

The following diagram outlines the critical steps for preparing high-quality stock solutions of 3-(3-ethoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one.

G cluster_prep Preparation cluster_storage Storage & Handling cluster_application Application A Compound Acquisition & QC B Solvent Selection & Solubility Testing A->B Initial Characterization C Weighing of Compound B->C Informed by Solubility D Stock Solution Preparation (e.g., 10 mM in DMSO) C->D Precise Measurement E Aliquoting & Storage at -20°C or -80°C D->E Preserve Integrity F Freeze-Thaw Cycle Management E->F Minimize Degradation G Creation of Intermediate Plates F->G Dilution Series H Assay Plate Preparation (Working Concentration) G->H Final Assay Concentration

Caption: Workflow for preparing and using stock solutions.

Experimental Protocols

Materials and Equipment
  • 3-(3-ethoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one (solid form)

  • High-purity Dimethyl Sulfoxide (DMSO), anhydrous

  • Analytical balance (readable to at least 0.1 mg)

  • Vortex mixer

  • Sonicator (optional)

  • Positive displacement pipettes or calibrated automated liquid handler

  • Sterile, low-binding microcentrifuge tubes or vials

  • -20°C and -80°C freezers

Protocol 1: Preliminary Solubility Assessment

Rationale: Determining the solubility of a new compound in the chosen solvent is a critical first step.[7] Attempting to make a stock solution at a concentration higher than the compound's solubility limit will result in an inaccurate solution and potential precipitation. DMSO is the most common solvent for small molecule libraries due to its high solubilizing power and miscibility with aqueous assay buffers.[8]

Procedure:

  • Accurately weigh approximately 1-2 mg of the compound into a pre-weighed glass vial.

  • Add a small, precise volume of DMSO (e.g., 100 µL) to the vial.

  • Vortex the mixture vigorously for 1-2 minutes.

  • Visually inspect for any undissolved particulate matter against a dark background.

  • If the compound has fully dissolved, continue to add small, known volumes of DMSO, vortexing after each addition, until precipitation is observed. This will establish an approximate solubility limit.

  • If the compound does not dissolve in the initial volume, sonication for 5-10 minutes can be attempted. If it remains insoluble, a lower target stock concentration should be considered, or an alternative solvent may be necessary.

Protocol 2: Preparation of a 10 mM Primary Stock Solution

Rationale: A 10 mM stock solution is a standard concentration for primary compound libraries in drug discovery.[8][9] This concentration is convenient for serial dilutions and for achieving a wide range of final assay concentrations while keeping the final DMSO concentration low (typically below 1%).[8][9]

Procedure:

  • Calculation: Determine the required mass of the compound needed to prepare the desired volume of a 10 mM stock solution.

    • Molecular Weight (MW) of C10H17NO2S2 (3-(3-ethoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one) is 247.38 g/mol .

    • Mass (g) = Molarity (mol/L) x Volume (L) x MW ( g/mol )

    • Example for 1 mL of 10 mM stock: Mass (g) = 0.010 mol/L x 0.001 L x 247.38 g/mol = 0.0024738 g = 2.47 mg

  • Weighing: On an analytical balance, carefully weigh out the calculated mass of the compound. It is often more practical to weigh a slightly different amount (e.g., 2.50 mg) and adjust the volume of DMSO accordingly to achieve the desired 10 mM concentration.

    • Volume (µL) = [Mass (mg) / MW ( g/mol )] / Molarity (mol/L) x 1,000,000

    • Example for 2.50 mg: Volume (µL) = [2.50 mg / 247.38 g/mol ] / 0.010 mol/L x 1,000,000 = 1010.6 µL

  • Dissolution: Add the calculated volume of anhydrous DMSO to the vial containing the weighed compound.

  • Mixing: Cap the vial tightly and vortex for at least 2 minutes or until the compound is fully dissolved. A brief sonication can aid in dissolution if necessary.

  • Quality Control: Visually inspect the solution for any undissolved material. For rigorous quality control, the concentration can be verified using techniques like HPLC with a suitable detector.[7]

Protocol 3: Aliquoting and Storage

Rationale: Aliquoting the primary stock solution into smaller, single-use volumes is crucial to prevent contamination and degradation from repeated freeze-thaw cycles.[4] Storing at low temperatures (-20°C or -80°C) minimizes the rate of chemical degradation.

Procedure:

  • Dispense the primary stock solution into small, clearly labeled, low-binding tubes. The aliquot volume should be appropriate for a single experiment or the creation of a single daughter plate.

  • Store the aliquots in a -20°C or -80°C freezer. For long-term storage, -80°C is generally preferred.

  • Maintain a detailed inventory of the stock solutions, including the compound ID, concentration, date of preparation, and number of remaining aliquots.

Best Practices and Troubleshooting

Table 2: Best Practices and Troubleshooting Guide

IssueRecommended ActionRationale
Compound Precipitation in Stock - Gently warm the stock solution to 37°C and vortex/sonicate. - If precipitation persists, the solution may be supersaturated. Prepare a new stock at a lower concentration.Warming can increase solubility. Persistent precipitation indicates the concentration exceeds the solubility limit.
Compound Precipitation in Assay - Lower the final compound concentration in the assay. - Ensure the final DMSO concentration is compatible with the aqueous buffer.The compound may be less soluble in the aqueous assay buffer than in pure DMSO.
Assay Interference from DMSO - Always run a vehicle control (assay buffer + same final concentration of DMSO without the compound). - Keep the final DMSO concentration in the assay as low as possible (ideally ≤0.5%).DMSO can affect the activity of some enzymes and the viability of cells.[10]
Inconsistent Results - Use fresh aliquots for each experiment to avoid issues from multiple freeze-thaw cycles. - Regularly check the calibration of pipettes and balances.Repeated freezing and thawing can cause the compound to precipitate out of solution.[4] Inaccurate liquid handling or weighing leads to concentration errors.

Conclusion

The preparation of accurate and stable stock solutions of 3-(3-ethoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one is a foundational requirement for successful biological screening. By following the detailed protocols and best practices outlined in this guide, researchers can ensure the integrity of their compound solutions, leading to more reliable and reproducible data. The emphasis on preliminary solubility assessment and careful handling and storage practices provides a self-validating system for generating high-quality stock solutions.

References

  • Danaher Life Sciences. (n.d.). Small Molecule Screening Process Steps. Retrieved from [Link]

  • An, Y., & Tolliday, N. (2010). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. In PMC. Retrieved from [Link]

  • NextSDS. (n.d.). 3-(3-hydroxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one. Retrieved from [Link]

  • IntechOpen. (2023, July 19). Synthesis and Biological Applications of Thiazolidinone. Retrieved from [Link]

  • Hughes, J. P., et al. (2011). Establishing assays and small molecule screening facilities for Drug discovery programs. British Journal of Pharmacology, 162(6), 1239–1246. Retrieved from [Link]

  • Impactfactor. (2019, November 21). Synthesis and Characterization of Some 4- Substituted Thiazolidinone Derivatives. Retrieved from [Link]

  • Journal of Drug Delivery and Therapeutics. (2019). Synthesis of Substituted Thiazolidinone Derivatives and Study on their Activity. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Thiazolidinone. PubChem. Retrieved from [Link]

  • MDPI. (2022). Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Conventional and greener approach for the synthesis of some pharmacologically active derivatives of thiazolidines substituted with indolo. Retrieved from [Link]

  • EU-OPENSCREEN. (n.d.). HIGH-THROUGHTPUT SCREENING QUALITY CONTROL GENERAL GUIDELINES. Retrieved from [Link]

  • ChemCopilot. (2025, May 3). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. Retrieved from [Link]

  • MDPI. (2021, October 26). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. Retrieved from [Link]

  • Inventi Journals. (n.d.). 4-Thiazolidinone- A New Profile of Various Pharmacological Activities. Retrieved from [Link]

  • PubMed. (2021, August 15). Dimethyl sulfoxide reduces the stability but enhances catalytic activity of the main SARS-CoV-2 protease 3CLpro. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 4-Thiazolidinone, 3-ethyl-2-thioxo- (CAS 7648-01-3). Retrieved from [Link]

  • Ziath. (n.d.). Samples in DMSO: What an end user needs to know. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-[(z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemistry and Biological Activities of 1,3-Thiazolidin-4-ones. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(3-ethoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for the synthesis of 3-(3-ethoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one, a key N-substituted rhodanine intermediate in drug discovery and materials science.[1][2] This resource is designed for chemistry professionals to navigate common synthetic challenges, optimize reaction conditions, and ultimately improve final product yield and purity. The information is presented in a direct question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Reaction Fundamentals & Stoichiometry

Question 1: What is the general synthetic strategy for 3-(3-ethoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one?

The most direct and common method for synthesizing N-substituted rhodanines, such as the target compound, is a two-step, one-pot reaction starting from a primary amine.[2][3] The process involves:

  • Dithiocarbamate Formation: The primary amine, 3-ethoxypropylamine, performs a nucleophilic attack on carbon disulfide (CS₂) in the presence of a base to form an intermediate dithiocarbamate salt.

  • Cyclization: This salt then reacts with an α-haloacetic acid, typically chloroacetic acid. The reaction proceeds via an initial S-alkylation followed by an intramolecular condensation-cyclization to form the 2-thioxo-1,3-thiazolidin-4-one ring.[1]

Below is a diagram illustrating the overall reaction workflow.

cluster_0 Step 1: Dithiocarbamate Formation cluster_1 Step 2: Cyclization A 3-Ethoxypropylamine D Intermediate Dithiocarbamate Salt A->D B Carbon Disulfide (CS₂) B->D C Base (e.g., KOH) C->D Catalyzes G Final Product D->G Reacts with E Chloroacetic Acid E->G F Acid Catalyst (e.g., HCl) F->G Promotes Cyclization

Caption: General two-step synthesis workflow.

Question 2: My yield is consistently low. Could the purity or stoichiometry of my starting materials be the issue?

Absolutely. This is the most common source of low yield. The purity and precise molar ratios of your reactants are critical for driving the reaction to completion and minimizing side products.

Expert Insight: Carbon disulfide is prone to polymerization, and 3-ethoxypropylamine can absorb atmospheric CO₂ and water. Chloroacetic acid is hygroscopic. Using old or improperly stored reagents is a frequent cause of reaction failure.

Troubleshooting Protocol: Reagent Validation

  • Verify Purity:

    • 3-Ethoxypropylamine: Confirm purity by refractive index or GC-MS. If necessary, distill under reduced pressure before use.

    • Carbon Disulfide: Use a freshly opened bottle of high-purity CS₂. It should be a colorless liquid. A yellow color indicates the presence of sulfur impurities.

    • Chloroacetic Acid: Use a fresh, dry supply.

  • Ensure Accurate Stoichiometry: The reaction requires precise molar equivalents. Do not rely on volume measurements for liquids; calculate quantities based on density and molecular weight.

Table 1: Recommended Reagent Stoichiometry and Properties

ReagentMolecular Wt. ( g/mol )Molar RatioTypical StateKey Considerations
3-Ethoxypropylamine103.161.0LiquidBase, nucleophile. Must be pure.
Carbon Disulfide76.141.0LiquidElectrophile. Highly volatile and flammable.
Potassium Hydroxide56.111.0SolidBase for dithiocarbamate salt formation.
Chloroacetic Acid94.501.0SolidAlkylating agent for cyclization. Hygroscopic.
Section 2: Optimizing Reaction Conditions

Question 3: I am observing multiple spots on my TLC plate and the reaction mixture is turning dark. What is causing these side reactions?

The formation of multiple by-products, often indicated by a darkening of the reaction mixture, typically points to issues with temperature control or the rate of reagent addition.

Causality: The initial reaction between the amine and CS₂ is highly exothermic. If the temperature is not controlled, the excess heat can promote the decomposition of the dithiocarbamate intermediate or lead to the formation of thiourea-related by-products. Similarly, adding the chloroacetic acid too quickly can cause localized heating and unwanted side reactions.

Recommended Optimization Protocol:

  • Initial Cooling: In a round-bottom flask, dissolve 3-ethoxypropylamine and potassium hydroxide in a suitable solvent (e.g., aqueous ethanol). Cool this mixture to 0-5 °C using an ice-water bath.

  • Controlled Addition of CS₂: Add the carbon disulfide dropwise to the cooled amine solution over 30-45 minutes with vigorous stirring. Maintain the temperature below 10 °C throughout the addition.

  • Stirring Period: After the CS₂ addition is complete, allow the mixture to stir at room temperature for 1-2 hours to ensure the complete formation of the dithiocarbamate salt.

  • Controlled Addition of Chloroacetic Acid: Add a solution of chloroacetic acid dropwise, again maintaining temperature control.

  • Reflux for Cyclization: After the addition is complete, heat the mixture to reflux (typically 70-80 °C for ethanol) and monitor the reaction progress by TLC. Reaction times can range from 3 to 8 hours.

start Low Yield / Impure Product check_temp Was reaction cooled during initial addition? start->check_temp check_rate Were reagents added dropwise? check_temp->check_rate Yes implement_cooling Action: Cool mixture to 0-5°C using an ice bath before and during CS₂ addition. check_temp->implement_cooling No implement_slow_add Action: Add reagents dropwise over 30-60 minutes with vigorous stirring. check_rate->implement_slow_add No success Improved Yield & Purity check_rate->success Yes implement_cooling->check_rate implement_slow_add->success

Caption: Troubleshooting workflow for side reactions.

Question 4: What is the optimal solvent and pH for the cyclization step?

The choice of solvent and the final pH are critical for the intramolecular cyclization step.

  • Solvent: A protic solvent like ethanol or even an aqueous medium is generally preferred.[4] It effectively solubilizes the intermediate salt and the reagents while being suitable for heating to reflux.

  • pH for Cyclization: The cyclization step, which involves the elimination of water, is catalyzed by acid. After the initial S-alkylation of the dithiocarbamate with chloroacetic acid, the reaction mixture should be acidified. A final pH of 1-2, typically achieved by adding concentrated HCl, is required to drive the ring-closure to completion.[3]

Expert Insight: Failure to properly acidify the mixture is a common reason for the reaction stalling, leaving the open-chain intermediate as the major product. Always check the pH with litmus paper or a pH meter after the reflux period and before work-up.

Section 3: Product Isolation & Purification

Question 5: My product precipitates from the reaction mixture, but it is oily and difficult to purify. How can I improve the isolation?

An oily or "gummy" precipitate suggests the presence of impurities or residual solvent that is hindering crystallization. The goal is to induce clean, crystalline precipitation.

Troubleshooting Protocol: Work-up and Purification

  • Post-Reaction Cooling: After the reaction is complete (as confirmed by TLC), cool the flask first to room temperature, and then place it in an ice bath for at least one hour. This slower cooling process promotes the formation of larger, more well-defined crystals.

  • "Oiling Out" Recovery: If the product separates as an oil, try the following:

    • Decant the supernatant (the liquid layer).

    • Wash the oil with cold water or a non-polar solvent like hexane to remove soluble impurities.

    • Attempt to redissolve the oil in a minimal amount of a hot solvent (e.g., ethanol, acetic acid) and allow it to cool slowly to recrystallize.[5]

  • Standard Purification:

    • Filtration: Collect the crude solid precipitate by vacuum filtration and wash the filter cake thoroughly with cold water to remove inorganic salts.

    • Recrystallization: The most effective method for purifying rhodanine derivatives is recrystallization.[6] Ethanol or glacial acetic acid are commonly used solvents. Dissolve the crude solid in a minimum amount of the hot solvent, filter while hot to remove insoluble impurities, and then allow the filtrate to cool slowly to form pure crystals.

    • Column Chromatography: If recrystallization fails to yield a pure product, silica gel column chromatography can be employed. A typical eluent system would be a gradient of ethyl acetate in hexane.[7]

Table 2: Comparison of Purification Techniques

MethodPrincipleBest ForProsCons
Recrystallization Difference in solubility at different temperaturesRemoving minor impurities from a mostly pure solidHigh throughput, cost-effective, yields high-purity crystalsCan have significant material loss; may not separate closely related impurities
Column Chromatography Differential adsorption to a stationary phaseSeparating complex mixtures or purifying oilsHigh resolution, separates components with similar propertiesTime-consuming, requires large solvent volumes, lower throughput

References

  • Vertex AI Search. (n.d.). Rhodamine Synthesis: Overcoming Challenges in Fluorescent Applications.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Knoevenagel Condensation for the Synthesis of 5-(4-Dimethylaminobenzylidene)rhodanine.
  • ResearchGate. (2026). Synthesis and evaluation of some novel N-substituted rhodanines for their anticancer activity.
  • ResearchGate. (n.d.). Synthesis of N‐substituted rhodanine from amines.
  • ACS Publications. (2016). In Silico Driven Design and Synthesis of Rhodanine Derivatives as Novel Antibacterials Targeting the Enoyl Reductase InhA.
  • PMC. (2020). A Concise Approach to N-Substituted Rhodanines through a Base-Assisted One-Pot Coupling and Cyclization Process.
  • F1000Research. (2023). New 3-aminorhodanine derivatives: Synthesis, characterization, docking study and biological activates.
  • ResearchGate. (n.d.). Proposed mechanism for the synthesis of rhodanine-based amides 5.
  • Master Organic Chemistry. (n.d.). Knoevenagel Condensation Reaction.
  • Google Patents. (n.d.). Rhodanine derivatives, process for their preparation, and aldose reductase inhibitor containing the rhodanine derivatives as act.
  • Google Patents. (n.d.). EP0047109A1 - Rhodanine derivatives, process for their preparation, and aldose reductase inhibitor containing the rhodanine derivatives as active ingredient.
  • Der Pharma Chemica. (n.d.). Green condensation reaction of aromatic aldehydes with rhodanine catalyzed by alum under microwave irradiation.
  • Google Patents. (n.d.). US20090042872A1 - Rhodanine Derivatives, a Process for the Preparation Thereof and Pharmaceutical Composition Containing the Same.
  • Organic Syntheses. (n.d.). N-(p-ACETYLAMINOPHENYL)RHODANINE.
  • Taylor & Francis Online. (2020). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds.
  • BenchChem. (n.d.). reducing background in rhodanine-based histological staining.
  • ACS Publications. (2023). Design, Synthesis, Computational Investigations, and Antitumor Evaluation of N-Rhodanine Glycosides Derivatives as Potent DNA Intercalation and Topo II Inhibition against Cancer Cells.
  • RSC Publishing. (n.d.). An efficient and green procedure for synthesis of rhodanine derivatives by aldol-thia-Michael protocol using aqueous diethylamine medium.

Sources

Technical Support Center: Storage and Handling of 3-(3-ethoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions regarding the storage and handling of 3-(3-ethoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one (herein referred to as EPT). The structural integrity of EPT is paramount for reproducible and reliable experimental outcomes. This document outlines the primary degradation pathways and provides validated protocols to mitigate them.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for solid EPT?

For optimal stability, solid EPT should be stored at -20°C in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen). The container should be placed in a desiccated environment to minimize exposure to moisture. Storing the compound at low temperatures is critical as it significantly reduces the kinetic energy available for degradation reactions to proceed.

Q2: I've noticed a slight discoloration of my solid EPT sample over time. What is the likely cause?

Discoloration, such as a shift from a white or off-white powder to a yellowish hue, can be an early indicator of degradation. The most probable causes are oxidation of the sulfanylidene (thione) group or slow hydrolysis. The sulfur-containing heterocycle is susceptible to oxidation, which can be initiated by atmospheric oxygen and accelerated by heat and light.[1][2][3] We recommend performing a purity check via HPLC to quantify the extent of degradation before further use.

Q3: My HPLC analysis of a stored EPT sample shows a new, more polar peak. What is a potential degradation product?

The appearance of a new, more polar peak on a reverse-phase HPLC chromatogram often suggests the formation of a more hydrophilic species. A likely candidate is the product of hydrolytic ring cleavage of the thiazolidinone core.[4][5][6] This reaction breaks the amide bond within the ring, exposing carboxylic acid and thiol functionalities, which dramatically increases polarity. Another possibility is the oxidation of the exocyclic sulfur to a sulfoxide (S=O), which would also increase the compound's polarity.

Q4: How does elevated temperature specifically promote the degradation of EPT?

Elevated temperature acts as a catalyst for multiple degradation pathways:

  • Accelerated Hydrolysis: Heat provides the activation energy needed for water molecules, even trace amounts, to attack the electrophilic carbonyl carbon of the amide bond in the thiazolidinone ring, leading to irreversible ring-opening.[6]

  • Enhanced Oxidation: Thermal energy increases the rate of oxidative reactions, particularly at the electron-rich sulfur atom of the thione group.[7]

  • Thione-Thiol Tautomerism: The 2-sulfanylidene-1,3-thiazolidin-4-one core can exist in a tautomeric equilibrium with its 2-mercapto-1,3-thiazol-4-ol form.[8][9][10] While this is a reversible process, elevated temperatures can shift this equilibrium. The thiol tautomer may have different reactivity and be more susceptible to oxidation, leading to disulfide bond formation or other secondary degradation pathways.

Q5: How should I prepare and store stock solutions of EPT?

For maximum stability in solution, prepare stock solutions in a dry, aprotic solvent such as anhydrous DMSO or DMF. We recommend preparing solutions at a high concentration (e.g., 10-50 mM) to minimize the relative amount of any residual water in the solvent. Solutions should be dispensed into single-use aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture upon each opening of the vial. Store these aliquots at -80°C. For immediate use in aqueous buffers, prepare fresh dilutions from the frozen stock and use them within the same day.

Troubleshooting Guide

This section addresses common experimental issues that may arise from EPT degradation.

Scenario 1: You observe a gradual loss of compound activity or inconsistent results in your biological assays.
  • Underlying Problem: This is a classic symptom of compound degradation, either in the solid form or, more commonly, in the stock solution.

  • Troubleshooting Workflow:

G A Inconsistent Assay Results B 1. Analyze purity of current stock solution via HPLC. A->B C Is purity <95% or are degradation peaks present? B->C D YES C->D Yes E NO C->E No F Discard stock solution. Prepare fresh stock from solid. D->F L Problem likely lies within the assay itself (reagents, cells, etc.). E->L G 2. Re-test solid sample purity. Is solid purity acceptable? F->G H YES G->H Yes I NO G->I No J Re-run assay with fresh stock. Follow aliquotting protocol. H->J K Source new, validated lot of the compound. I->K

Caption: Troubleshooting workflow for inconsistent experimental results.

Scenario 2: The mass spectrometry analysis of your sample shows a peak at [M+16] or [M+32].
  • Underlying Problem: These mass shifts are indicative of oxidation. An [M+16] peak corresponds to the addition of one oxygen atom (formation of a sulfoxide), while an [M+32] peak corresponds to the addition of two oxygen atoms (formation of a sulfone).

  • Preventative Solution: This is a clear sign of oxidative degradation. To prevent this, strictly adhere to storage protocols requiring an inert atmosphere. When handling the solid, do so quickly in a low-humidity environment or a glove box. When preparing solutions, use solvents that have been purged with argon or nitrogen.

Key Degradation Pathways & Prevention

The stability of EPT is primarily threatened by hydrolysis and oxidation. Understanding these mechanisms is key to prevention.

G cluster_0 Primary Compound cluster_1 Degradation Pathways cluster_2 Equilibrium State A EPT (Thione Form) B Hydrolysis (Ring Cleavage) A->B H₂O Heat C Oxidation A->C O₂ Heat/Light D Thiol Tautomer A->D Equilibrium (Solvent/pH dependent) D->C O₂ (rapid)

Caption: Potential degradation and equilibrium pathways for EPT.

Validated Protocols

Protocol 1: Recommended Long-Term Storage of Solid EPT
  • Preparation: Upon receipt, if the compound is not already in an amber glass vial, transfer it to one.

  • Inerting: Gently flush the vial headspace with a stream of dry argon or nitrogen for 30-60 seconds.

  • Sealing: Immediately cap the vial tightly. For extra protection, wrap the cap-vial interface with Parafilm®.

  • Desiccation: Place the sealed vial inside a larger, sealable container that contains a desiccant (e.g., silica gel).

  • Storage: Place the secondary container in a -20°C freezer. Ensure the freezer is not a "frost-free" model, as these undergo temperature cycling which can be detrimental.

Protocol 2: Preparation and Storage of Stock Solutions
  • Solvent Selection: Use only anhydrous-grade dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) from a freshly opened bottle or one stored properly under an inert atmosphere.

  • Weighing: Briefly remove the solid EPT from the freezer and allow it to equilibrate to room temperature for at least 20 minutes before opening. This prevents condensation of atmospheric moisture onto the cold solid.

  • Dissolution: Weigh the desired amount of EPT and dissolve it in the appropriate volume of anhydrous solvent to achieve the target concentration (e.g., 10 mM).

  • Aliquoting: Immediately dispense the solution into single-use, low-volume amber cryovials.

  • Storage: Store the aliquots in a -80°C freezer.

Protocol 3: Stability-Indicating HPLC Method

This method can be used to assess the purity of EPT and detect common degradation products.

  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • 0-2 min: 20% B

    • 2-15 min: Linear gradient from 20% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-19 min: Return to 20% B

    • 19-25 min: Re-equilibration at 20% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 240 nm

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Expected Retention Time for EPT: ~12-14 minutes. Degradation products from hydrolysis are expected to elute much earlier.

Data Summary Tables

Table 1: Summary of Recommended Storage Conditions

FormTemperatureAtmosphereSolventDuration
Solid -20°CInert (Ar, N₂)N/A>1 year
Solution -80°CAirAnhydrous DMSO/DMFUp to 6 months

Table 2: Characteristics of Potential Degradation Products

Degradation PathwayLikely Product StructureExpected HPLC ElutionMass Change
Hydrolysis Ring-opened amino-thiol-acidSignificantly Earlier+18 Da
Oxidation (Single) Sulfoxide derivativeSlightly Earlier+16 Da
Oxidation (Double) Sulfone derivativeSlightly Earlier+32 Da

References

  • Fife, T. H., & De, N. C. (1991). Mechanism of thiazolidine hydrolysis. Ring opening and hydrolysis of 1,3-thiazolidine derivatives of p-(dimethylamino)cinnamaldehyde. Journal of the American Chemical Society, 113(23), 8519–8524. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Mechanism of Thiazolidine Hydrolysis. Ring Opening and Hydrolysis of 1, 3-Thiazolidine Derivatives of p-(Dimethylamino)cinnamaldehyde. Retrieved from ResearchGate. [Link]

  • Journal of the American Chemical Society. (n.d.). Mechanism of thiazolidine hydrolysis. Ring opening and hydrolysis of 1,3-thiazolidine derivatives of p-(dimethylamino)cinnamaldehyde. Retrieved from Journal of the American Chemical Society. [Link]

  • Google Patents. (n.d.). US6372912B1 - Process for ring cleavage of thiazolidine derivatives.
  • Maccari, R., & Ottanà, R. (2015). Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. Molecules, 20(5), 8460-8499. [Link]

  • PubMed. (2023). The Oxidation of Oxygen and Sulfur-Containing Heterocycles by Cytochrome P450 Enzymes. Chemistry, 29(50). [Link]

  • ResearchGate. (2023). The Oxidation of Oxygen and Sulfur‐Containing Heterocycles by Cytochrome P450 Enzymes. Retrieved from ResearchGate. [Link]

  • ResearchGate. (n.d.). Oxidation/elimination of heterocyclic sulfur compounds in a biphasic system with mesostructured FeOx/Ti-MCM-41 catalysts. Retrieved from ResearchGate. [Link]

  • National Center for Biotechnology Information. (2012). Synthesis of Sulfur-Containing Heterocycles through Oxidative Carbon–Hydrogen Bond Functionalization. Organic letters, 14(15), 3898-3901. [Link]

  • The University of Queensland. (2023). The oxidation of oxygen and sulfur‐containing heterocycles by cytochrome P450 enzymes. UQ eSpace. [Link]

  • National Center for Biotechnology Information. (2012). Synthesis and Characterization of New Thiazolidinones Containing Coumarin Moieties and Their Antibacterial and Antioxidant Activities. Molecules, 17(10), 12054-12067. [Link]

  • Beilstein-Institut. (2018). Thiazolidinones: novel insights from microwave synthesis, computational studies, and potentially bioactive hybrids. Beilstein Journal of Organic Chemistry, 14, 2855-2868. [Link]

  • American Chemical Society. (1999). Thiol-Thione Tautomerism in Thioformic Acid: Importance of Specific Solvent Interactions. The Journal of Physical Chemistry A, 103(38), 7622-7628. [Link]

  • Acta Chimica Slovenica. (2015). Theoretical Considerations Regarding the Thione-thiol Tautomerism in 2-(5-mercapto-1,3,4-thiadiazol-2-ylthio)acetic Acid. Acta Chimica Slovenica, 62(1), 8-14. [Link]

  • Journal of Medicinal and Chemical Sciences. (2023). Synthesis, Characterization, and Computational Study of Novel Thiazolidinone Derivatives Containing the Indole. Retrieved from jmcsonline.com. [Link]

  • Semantic Scholar. (n.d.). Synthesis and structures of some new thiazolidin-4-ones and thiazolin-4-ones of anticipated biological activity. Retrieved from Semantic Scholar. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2014). The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. Journal of Chemical and Pharmaceutical Research, 6(5), 1342-1350. [Link]

  • PubMed. (2018). Synthesis, Characterization, Antibacterial and Antioxidant Potency of NSubstituted- 2-Sulfanylidene-1,3-Thiazolidin-4-one Derivatives and QSAR Study. Letters in Drug Design & Discovery, 15(12). [Link]

  • MDPI. (2023). Review of Recent Advances in Thiazolidin-4-One Derivatives as Promising Antitubercular Agents (2021–Present). Retrieved from MDPI. [Link]

  • ResearchGate. (2023). Thiazolidinediones: Recent Development in Analytical Methodologies. Retrieved from ResearchGate. [Link]

  • NextSDS. (n.d.). 3-(3-hydroxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one. Retrieved from NextSDS. [Link]

  • MDPI. (2023). Synthesis and Antioxidant Activity of Novel Thiazole and Thiazolidinone Derivatives with Phenolic Fragments. Applied Sciences, 13(23), 13112. [Link]

  • National Center for Biotechnology Information. (2016). 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry. European Journal of Medicinal Chemistry, 113, 144-164. [Link]

  • National Center for Biotechnology Information. (2022). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. Molecules, 27(19), 6610. [Link]

  • ResearchGate. (2012). 4-Thiazolidinone- A New Profile of Various Pharmacological Activities. Retrieved from ResearchGate. [Link]

  • Chemical Methodologies. (2022). Synthesis and Characterization of New Thiazolidinone and Oxazolidinone Heterocyclic Derivatives from 2-Marcapto-1,3,4-Thiadiazol. Chemical Methodologies, 6(12), 997-1006. [Link]

  • MDPI. (2021). Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation. International Journal of Molecular Sciences, 22(21), 11533. [Link]

  • SciELO. (2020). Stability Indicating Method for a Thiazolylhydrazone Derivative with Antifungal Activity and Experimental/Theoretical Elucidation of Its Degradation Products. Journal of the Brazilian Chemical Society, 31(8), 1647-1656. [Link]

  • MDPI. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. International Journal of Molecular Sciences, 22(21), 11533. [Link]

  • OPUS. (2025). Analytical Methods. Retrieved from opus.uni-siegen.de. [Link]

  • Novelty Journals. (2022). SYNTHESIS AND CHARACRTERIZATION OF 4 THIAZOLIDINEONE DERIVATIVES. International Journal of Novel Research in Life Sciences, 9(3), 10-17. [Link]

  • IntechOpen. (2023). Synthesis and Biological Applications of Thiazolidinone. Retrieved from IntechOpen. [Link]

  • Connect Journals. (n.d.). SYNTHESIS AND BIOLOGICAL ACTIVITY OF SOME NEW 4- THIAZOLIDINONES. Retrieved from Connect Journals. [Link]

Sources

Optimizing reaction conditions for 3-(3-ethoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and optimization of 3-(3-ethoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one derivatives.

Note on Nomenclature: "2-sulfanylidene-1,3-thiazolidin-4-one" is the IUPAC systematic name for the rhodanine core (2-thioxo-1,3-thiazolidin-4-one). Throughout this guide, we will refer to the core scaffold as the 3-substituted rhodanine.

As a Senior Application Scientist, I have designed this guide to move beyond generic protocols. Here, we analyze the causality behind reaction failures and provide self-validating workflows to ensure your syntheses are robust, reproducible, and scalable. The synthesis is divided into two critical modules: the assembly of the core scaffold and the C5-functionalization via Knoevenagel condensation.

Process Workflow Visualization

Workflow A 3-Ethoxypropylamine + CS2 + Base B Dithiocarbamate Salt Intermediate A->B 0-5 °C, 1h D 3-(3-Ethoxypropyl)rhodanine Core Scaffold B->D 1. Alkylation 2. HCl (pH < 2) C Sodium Chloroacetate C->D F 5-Arylidene Derivative D->F Knoevenagel Condensation E Aromatic Aldehyde + Green Catalyst E->F

Two-step synthesis workflow for 3-(3-ethoxypropyl)rhodanine derivatives.

Module 1: Core Scaffold Assembly (Dithiocarbamate Pathway)

The synthesis of the 3-(3-ethoxypropyl)rhodanine core relies on the nucleophilic attack of 3-ethoxypropylamine on carbon disulfide (CS₂), followed by alkylation with chloroacetic acid and acid-catalyzed cyclization.

Mechanistic Insight & Causality

CS₂ is highly volatile (boiling point 46 °C) and the initial dithiocarbamate formation is highly exothermic. If the temperature is not strictly controlled (0–5 °C), CS₂ will boil off, altering the stoichiometry. This leads to an excess of unreacted amine, which will attack the newly formed dithiocarbamate intermediate, resulting in the formation of unwanted symmetrical thioureas. Using an aqueous base (like NaOH) ensures the dithiocarbamate salt remains soluble while driving the equilibrium forward[1].

Quantitative Optimization Data

Table 1: Base & Solvent Optimization for Dithiocarbamate Formation

BaseSolventTemp (°C)Time (h)Yield (%)Quality / Observation
Et₃NEtOH25465High thiourea byproduct formation
NaOHH₂O0–5388Clean conversion, easy precipitation
KOHH₂O0–5385Comparable to NaOH
NoneSolvent-free25192Highly efficient but exotherm is hard to scale[1]
Self-Validating Protocol: One-Pot Scaffold Synthesis
  • Dithiocarbamate Formation: Dissolve 3-ethoxypropylamine (1.0 eq) in a 10% aqueous NaOH solution (1.2 eq). Cool the flask in an ice-water bath to strictly maintain 0–5 °C.

  • CS₂ Addition: Add CS₂ (1.2 eq) dropwise over 30 minutes. Self-Validating Step: The clear solution will transition to a distinct yellow/orange hue, confirming the formation of the dithiocarbamate salt.

  • Alkylation: Add sodium chloroacetate (1.1 eq) to the cold mixture. Remove the ice bath and stir at room temperature for 2 hours.

  • Cyclocondensation: Slowly add 6M HCl until the pH is strictly < 2. Heat the mixture to 80 °C for 1 hour.

  • Isolation: Cool to room temperature. The 3-(3-ethoxypropyl)rhodanine will precipitate as a solid. Filter, wash with cold water, and dry.

Troubleshooting FAQs

Q: Why is my cyclization incomplete, leaving me with an open-chain intermediate? A: The cyclocondensation of the alkylated intermediate requires a strongly acidic environment to protonate the leaving group (water) and drive the ring closure. Ensure your pH is below 2. If the pH is too high, the reaction stalls at the acyclic thioether stage.

Module 2: C5-Functionalization (Knoevenagel Condensation)

The active methylene group at the C5 position of the rhodanine ring is highly prone to Knoevenagel condensation with aromatic aldehydes.

Mechanistic Insight & Causality

Traditional Knoevenagel condensations use piperidine in refluxing ethanol. However, strong bases can cause degradation of the rhodanine ring or lead to bis-adducts. Transitioning to green chemistry catalysts—such as Deep Eutectic Solvents (DES) or Alum—provides a milder Lewis-acid/base environment. This ensures thermodynamic control, driving the reaction exclusively toward the more stable Z-isomer (exo-double bond) due to steric minimization[2].

Mechanism N1 Rhodanine Core N2 Carbanion N1->N2 Catalyst N3 Nucleophilic Attack N2->N3 + Aldehyde N4 Aldol Intermediate N3->N4 N5 Dehydration N4->N5 Protonation N6 Exo-double bond N5->N6 -H2O

Base-catalyzed Knoevenagel condensation mechanism at the C-5 position.

Quantitative Optimization Data

Table 2: Catalyst & Solvent Screening for C5-Arylidene Derivatization

CatalystSolventConditionsYield (%)Purity Profile
PiperidineEtOHReflux, 4h72E/Z mixtures, bis-adducts present
NonePEG-40080 °C, 2h94High Z-isomer selectivity [1][2]
NoneChCl:Urea DES90 °C, 1.5h91Excellent, simple water workup [2][3]
Alum (15 mol%)H₂OMW (400W), 10 min94Rapid, highly pure precipitation [3][4]
Self-Validating Protocol: Microwave-Assisted Alum Catalysis
  • Preparation: In a microwave-safe vessel, combine 3-(3-ethoxypropyl)rhodanine (1.0 eq), the desired aromatic aldehyde (1.0 eq), and 15 mol% Alum [KAl(SO₄)₂·12H₂O] in distilled water.

  • Irradiation: Subject the mixture to microwave irradiation (400 W) for 6–12 minutes.

  • Validation & Isolation: Self-Validating Step: The sudden precipitation of a brightly colored (usually deep yellow or orange) solid directly from the aqueous medium confirms the successful dehydration of the aldol intermediate into the highly conjugated 5-arylidene system. If the solution remains clear, the dehydration step has failed.

  • Workup: Filter the precipitate, wash thoroughly with warm water to remove the water-soluble alum catalyst, and recrystallize from ethanol.

Troubleshooting FAQs

Q: My Knoevenagel condensation yields a mixture of E/Z isomers. How do I drive it to a single isomer? A: E/Z mixtures are a symptom of kinetic control. To achieve thermodynamic control (favoring the Z-isomer), you must allow the reaction sufficient energy and time to equilibrate. Switching to a 2 solvent system at 80 °C selectively affords the Z-isomer without the formation of bis-products [1][2].

Q: The reaction stalls at the aldol intermediate (no color change). How do I force dehydration? A: Dehydration requires overcoming a specific activation energy barrier. If you are running the reaction at room temperature, consider using a specialized room-temperature ionic liquid like5 which facilitates the elimination step without external heat [4][5]. Alternatively, apply microwave irradiation as described in the protocol above.

References

  • Title: Catalyst-Free Synthesis of Highly Biologically Active 5-Arylidene Rhodanine and 2,4-Thiazolidinedione Derivatives Using Aldonitrones in Polyethylene Glycol Source: PubMed Central (NIH) URL: 2

  • Title: Environmentally Friendly Approach to Knoevenagel Condensation of Rhodanine in Choline Chloride: Urea Deep Eutectic Solvent and QSAR Studies on Their Antioxidant Activity Source: PubMed Central (NIH) URL: 3

  • Title: Green condensation reaction of aromatic aldehydes with rhodanine catalyzed by alum under microwave irradiation Source: Der Pharma Chemica URL: 4

  • Title: Environmentally Benign Synthesis of 5-Arylidene-Rhodanine Derivatives in Room Temperature Diisopropyl Ethyl Ammonium Acetate Source: Scholars Research Library URL: 5

  • Title: A simple approach to the synthesis of 3-substituted rhodanines and thiazolidine-2,4-diones Source: ResearchGate URL: 1

Sources

Validation & Comparative

A Researcher's Guide to the In Vivo Validation of 3-(3-ethoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one: A Comparative Anti-Inflammatory Study

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the in vivo validation of the novel compound 3-(3-ethoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one. Given that this specific molecule is not extensively characterized in existing literature, we will leverage the well-documented anti-inflammatory potential of the broader thiazolidin-4-one chemical class to design a robust, hypothesis-driven validation study.[1][2][3][4]

Our objective is to present a scientifically rigorous, head-to-head comparison against a "gold standard" therapeutic to ascertain the compound's potential efficacy. This document is structured to provide not just protocols, but the causal logic behind experimental choices, ensuring a self-validating and trustworthy study design for researchers, scientists, and drug development professionals.

Foundational Hypothesis: Targeting COX-2 Mediated Inflammation

The thiazolidin-4-one scaffold is a "privileged structure" in medicinal chemistry, known to exhibit a wide array of biological activities, including anti-inflammatory, anticancer, and antidiabetic properties.[1][2][4] Several derivatives have been shown to modulate inflammatory pathways. A common mechanism for anti-inflammatory action is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins—key mediators of pain and inflammation.[5][6]

For the purpose of this guide, we will hypothesize that 3-(3-ethoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one (referred to as "Compound-T") acts as a selective inhibitor of COX-2. This enzyme is inducibly expressed at sites of inflammation, making it a prime therapeutic target.[6][7] This selectivity offers a potential advantage over non-selective NSAIDs (like ibuprofen), which also inhibit COX-1, an enzyme involved in protecting the stomach lining, thereby minimizing the risk of gastrointestinal side effects.[6][7]

To validate this hypothesis, we will compare Compound-T against Celecoxib , a well-established, FDA-approved selective COX-2 inhibitor.[5][7][8] This direct comparison will provide a clear benchmark for evaluating its potential therapeutic efficacy.

Hypothesized Mechanism of Action

The diagram below illustrates the inflammatory cascade and the proposed target for Compound-T and Celecoxib. Both are hypothesized to block the COX-2 enzyme, preventing the conversion of arachidonic acid into pro-inflammatory prostaglandins like PGE2.[5][9]

Inflammatory_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_products Biological Effects Membrane_Phospholipids Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_G Prostaglandin H2 COX1->Prostaglandins_G COX2->Prostaglandins_G Prostaglandins_Physiological Physiological Prostaglandins (e.g., Gastric Protection) Prostaglandins_G->Prostaglandins_Physiological Isomerases Prostaglandins_Inflammatory Inflammatory Prostaglandins (e.g., PGE2) Prostaglandins_G->Prostaglandins_Inflammatory Isomerases Inflammation Pain & Inflammation Prostaglandins_Inflammatory->Inflammation Celecoxib Celecoxib (Comparator) Celecoxib->COX2 CompoundT CompoundT CompoundT->COX2

Caption: Hypothesized anti-inflammatory mechanism of Compound-T via selective COX-2 inhibition.

In Vivo Validation Strategy: The Carrageenan-Induced Paw Edema Model

To test our hypothesis, the carrageenan-induced paw edema model in rats is the chosen method. This is a universally accepted, highly reproducible, and well-characterized model for evaluating acute anti-inflammatory drugs.[10][11] The injection of carrageenan, a polysaccharide, into the paw induces a biphasic inflammatory response.[12]

  • Early Phase (0-2 hours): Mediated primarily by histamine, serotonin, and bradykinin.

  • Late Phase (3-6 hours): Characterized by the production of prostaglandins, mediated by the induction of COX-2.[12]

A compound that effectively reduces edema in the late phase strongly suggests an inhibitory effect on the prostaglandin synthesis pathway.

Experimental Workflow

The following diagram outlines the complete experimental workflow, from animal acclimatization to data analysis. This structured approach ensures consistency and minimizes variability.

Experimental_Workflow Acclimatization 1. Animal Acclimatization (7 days, controlled environment) Grouping 2. Randomization & Grouping (n=6-8 per group) Acclimatization->Grouping Baseline 3. Baseline Paw Volume Measurement (Plethysmometer, V₀) Grouping->Baseline Dosing 4. Compound Administration (p.o.) (t = -60 min) Baseline->Dosing Induction 5. Carrageenan Injection (0.1 mL, 1% solution, subplantar, t = 0 min) Dosing->Induction Measurement 6. Paw Volume Measurement (Vt) (Hourly for 6 hours) Induction->Measurement Calculation 7. Data Calculation (% Edema Inhibition) Measurement->Calculation Analysis 8. Statistical Analysis (ANOVA, post-hoc tests) Calculation->Analysis

Caption: Step-by-step workflow for the in vivo paw edema assay.

Head-to-Head Comparison: Compound-T vs. Celecoxib

The core of this guide is the objective comparison of Compound-T against a known standard. The experimental design must be robust enough to yield statistically significant and interpretable data.

Experimental Groups

A minimum of four groups are required to ensure the validity of the results:

Group IDTreatmentDose (Oral Gavage)Purpose
Group I Vehicle Control10 mL/kg (e.g., 0.5% CMC)Establishes the maximum inflammatory response (negative control).
Group II Compound-T30 mg/kg (Hypothetical)To evaluate the efficacy of the test compound.
Group III Compound-T60 mg/kg (Hypothetical)To assess dose-dependent effects of the test compound.
Group IV Celecoxib30 mg/kgTo benchmark Compound-T's efficacy against a known selective COX-2 inhibitor (positive control).

Note: Doses for Compound-T are hypothetical and should be determined by prior in vitro potency and in vivo maximum tolerated dose (MTD) studies.

Quantitative Data Presentation

Data should be collected and presented clearly to allow for straightforward comparison. The primary endpoints are the increase in paw volume over time and the percentage inhibition of edema at key time points.

Table 1: Hypothetical Paw Volume Data (Mean ± SEM, n=8)

Time (Hours)Vehicle Control (mL)Compound-T (30 mg/kg) (mL)Compound-T (60 mg/kg) (mL)Celecoxib (30 mg/kg) (mL)
0 1.25 ± 0.041.26 ± 0.051.24 ± 0.031.25 ± 0.04
1 1.55 ± 0.061.48 ± 0.051.42 ± 0.041.45 ± 0.05
2 1.98 ± 0.081.75 ± 0.071.61 ± 0.06 1.68 ± 0.07*
3 2.45 ± 0.111.95 ± 0.091.72 ± 0.08 1.81 ± 0.09**
4 2.38 ± 0.101.88 ± 0.08**1.65 ± 0.071.75 ± 0.08
5 2.15 ± 0.091.71 ± 0.07**1.53 ± 0.061.60 ± 0.07***

*p<0.05, **p<0.01, ***p<0.001 compared to Vehicle Control.

Table 2: Calculated Percentage Inhibition of Edema at 4 Hours

Treatment GroupMean Edema Increase (mL)% Inhibition
Vehicle Control1.130%
Compound-T (30 mg/kg)0.6245.1%
Compound-T (60 mg/kg)0.4163.7%
Celecoxib (30 mg/kg)0.5055.8%

Interpretation of Hypothetical Data: In this simulated outcome, Compound-T demonstrates a dose-dependent anti-inflammatory effect. The 60 mg/kg dose shows efficacy comparable to or slightly better than the 30 mg/kg dose of Celecoxib, particularly in the crucial prostaglandin-mediated late phase (3-5 hours). This would provide strong preliminary evidence supporting the COX-2 inhibition hypothesis.

Detailed Experimental Protocols

Scientific integrity requires meticulous and reproducible methods. The following protocols are based on established standards.[10][13][14]

Protocol 1: Animal Handling and Preparation
  • Animals: Use male Wistar rats or Swiss albino mice weighing between 150-200g.

  • Housing: House animals in polysulfone cages under controlled conditions (22 ± 2°C, 12-hour light/dark cycle) with free access to standard pellet chow and water.

  • Acclimatization: Allow animals to acclimatize to the laboratory environment for at least 7 days before the experiment to minimize stress-induced variability.

  • Fasting: Fast animals overnight (approx. 12-18 hours) before the experiment, with water provided ad libitum. This ensures consistent drug absorption.

Protocol 2: Carrageenan-Induced Paw Edema Assay
  • Sample Size Calculation: The number of animals per group (n) is critical. An n of 6-8 is common for this assay. This can be more formally determined using power analysis or the "resource equation" method to ensure the study can detect a meaningful effect size while adhering to the 3Rs (Replacement, Reduction, Refinement) of animal research.[15][16]

  • Grouping: Randomly assign animals to the experimental groups outlined in the comparison section. Mark animals for identification.

  • Baseline Measurement (V₀): Gently restrain the animal and immerse its right hind paw into the measurement chamber of a digital plethysmometer up to the tibiotarsal articulation (ankle joint). Record the initial paw volume. This is the V₀ value at t=0.

  • Drug Administration: Prepare suspensions of Compound-T and Celecoxib in the vehicle (e.g., 0.5% Carboxymethyl cellulose, CMC). Administer the respective treatments to each group via oral gavage (p.o.) at a volume of 10 mL/kg. Administer this dose 60 minutes before the carrageenan injection to allow for drug absorption.

  • Induction of Inflammation: At t=0 (60 minutes after drug administration), inject 0.1 mL of a freshly prepared 1% (w/v) solution of lambda-carrageenan in sterile saline into the subplantar tissue of the right hind paw of each animal.

  • Post-Induction Measurements (Vt): Measure the paw volume of each animal at 1, 2, 3, 4, 5, and 6 hours after the carrageenan injection.

  • Data Calculation:

    • Edema Volume (mL): For each animal at each time point, calculate the increase in paw volume: Edema (mL) = Vt - V₀.

    • Percentage Inhibition (%): Calculate the percent inhibition of edema for each treated group relative to the vehicle control group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the mean edema volume of the control group and Vt is the mean edema volume of the treated group.

Protocol 3: Statistical Analysis
  • Software: Use statistical software such as GraphPad Prism or R.

  • Analysis Method: Analyze the paw volume data using a two-way analysis of variance (ANOVA) with time and treatment as factors, followed by a post-hoc test (e.g., Dunnett's or Bonferroni's test) to compare each treatment group against the vehicle control at each time point.

  • Significance: A p-value of < 0.05 is considered statistically significant.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically sound methodology for the initial in vivo validation of 3-(3-ethoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one as a potential anti-inflammatory agent. By directly comparing its performance against Celecoxib in the carrageenan-induced paw edema model, researchers can generate clear, comparative efficacy data.

A positive outcome from this study—demonstrating significant and dose-dependent inhibition of late-phase edema—would provide a strong rationale for advancing the compound to further preclinical studies. Subsequent steps should include:

  • Pharmacokinetic (PK) Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of Compound-T.[5]

  • Mechanism of Action Studies: In vitro COX-1/COX-2 enzyme inhibition assays to confirm selective activity.

  • Chronic Inflammation Models: Evaluation in models like adjuvant-induced arthritis to assess efficacy in chronic inflammatory conditions.

  • Toxicology Studies: To establish a safety profile before any consideration for clinical development.

By following this structured, evidence-based approach, the scientific community can rigorously and efficiently evaluate the therapeutic potential of novel chemical entities like Compound-T.

References

  • Celebrex (Celecoxib) Pharmacology. (2023, June 18). News-Medical.Net. [Link]

  • Celecoxib. Wikipedia. [Link]

  • Patel, K. & O'Malley, T. (2024, February 28). Celecoxib. StatPearls - NCBI Bookshelf. [Link]

  • Celecoxib Pathway, Pharmacodynamics. ClinPGx. [Link]

  • Morris, C. J. (2001, May 15). Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. Current Protocols in Pharmacology. [Link]

  • What is the mechanism of Celecoxib? (2024, July 17). Patsnap Synapse. [Link]

  • In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. SlideShare. [Link]

  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Journal of Applied Pharmaceutical Science. [Link]

  • Carrageenan-Induced Paw Edema. Bio-protocol. [Link]

  • Carrageenan-induced paw edema assay. Bio-protocol. [Link]

  • κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. ResearchGate. [Link]

  • IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS. SlideShare. [Link]

  • Charan, J. & Kantharia, N. D. (2013). How to calculate sample size in animal studies? Journal of Pharmacology and Pharmacotherapeutics. [Link]

  • In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. SciELO. [Link]

  • Experimental and clinical pharmacology - Thiazolidinediones – mechanisms of action. Therapeutic Guidelines. [Link]

  • Anti-inflammatory Effects of Thiazolidinediones in Human Airway Smooth Muscle Cells. American Journal of Respiratory Cell and Molecular Biology. [Link]

  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Semantic Scholar. [Link]

  • Mechanism of action of 2,4‐thiazolidinediones. ResearchGate. [Link]

  • Mechanism of the Anti-Inflammatory Effect of Thiazolidinediones: Relationship with the Glucocorticoid Pathway. Molecular Pharmacology. [Link]

  • How to calculate sample size in animal and human studies. Frontiers. [Link]

  • Sample Size Determination. Guidelines for the Care and Use of Mammals in Neuroscience and Behavioral Research - NCBI Bookshelf. [Link]

  • Sample Size Calculation in Animal Studies Using Resource Equation Approach. ResearchGate. [Link]

  • Thiazolidinediones - mechanisms of action. Australian Prescriber. [Link]

  • Sample Size. Animal Charity Evaluators. [Link]

  • The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. MDPI. [Link]

  • 4-Thiazolidinone- A New Profile of Various Pharmacological Activities. ResearchGate. [Link]

  • Chemistry and Biological Activities of 1,3-Thiazolidin-4-ones. ResearchGate. [Link]

  • SYNTHESIS AND BIOLOGICAL ACTIVITY OF SOME NEW 4- THIAZOLIDINONES. Connect Journals. [Link]

  • The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. PMC. [Link]

Sources

A Comparative Guide to the Bioanalytical Method Validation of 3-(3-ethoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The 1,3-thiazolidin-4-one scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast array of biological activities, including anti-inflammatory, antimicrobial, and antidiabetic properties.[1][2][3] The compound 3-(3-ethoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one represents a novel entity within this class, necessitating a robust and reliable analytical method to characterize its pharmacokinetic (PK) profile. Understanding a drug candidate's absorption, distribution, metabolism, and excretion (ADME) is fundamental to its development, and this relies on the accurate quantification of the analyte in biological matrices.[4]

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the definitive technique for quantitative bioanalysis due to its superior sensitivity, selectivity, and specificity.[4][5] However, the reliability of the data generated is entirely dependent on the comprehensive validation of the analytical method. This guide provides an in-depth comparison of key methodological choices for the detection of 3-(3-ethoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one in human plasma and details the validation process in accordance with the International Council for Harmonisation (ICH) M10 guideline, the harmonized standard for bioanalytical method validation adopted by the FDA and EMA.[6][7][8][9]

Chapter 1: The Bioanalytical Challenge: Analyte and Matrix

The primary challenge in this analysis lies in accurately quantifying a low-molecular-weight analyte from a complex biological matrix.

  • The Analyte: 3-(3-ethoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one is a polar molecule, making it amenable to electrospray ionization (ESI). Its structure suggests potential for both positive and negative ionization modes, which must be empirically determined during method development.

  • The Matrix: Human plasma is a protein-rich environment containing a multitude of endogenous components like salts, lipids, and metabolites. These components can interfere with analysis in two major ways: by co-eluting with the analyte and causing ion suppression or enhancement in the mass spectrometer (matrix effects), or by precipitating and fouling the analytical column and instrument.[10] Therefore, a meticulous sample preparation strategy is not just recommended; it is critical.

Chapter 2: Method Development and a Comparative Analysis of Sample Preparation Strategies

A robust LC-MS/MS method is built on three pillars: efficient sample cleanup, effective chromatographic separation, and sensitive mass spectrometric detection.[4] The most critical variable in this workflow is the sample preparation technique. We will compare three industry-standard approaches: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Comparative Evaluation of Sample Preparation Techniques

The choice of sample preparation is a trade-off between throughput, cleanliness, recovery, and cost. Each method was evaluated for its efficiency in extracting 3-(3-ethoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one from plasma.

  • Protein Precipitation (PPT): This is the simplest and fastest method.[11] It involves adding a cold organic solvent (typically acetonitrile) to the plasma sample to denature and precipitate proteins.[12] While high-throughput, it provides the least effective cleanup, as many endogenous, water-soluble interferences remain in the supernatant.[11][13]

  • Liquid-Liquid Extraction (LLE): LLE separates the analyte from aqueous matrix components based on its solubility in an immiscible organic solvent. This technique offers a significantly cleaner extract than PPT but is more labor-intensive and difficult to automate.[13] The choice of extraction solvent is critical and must be optimized based on the analyte's polarity.

  • Solid-Phase Extraction (SPE): SPE provides the cleanest samples by utilizing a solid sorbent to selectively bind the analyte while matrix components are washed away.[13][14] The analyte is then eluted with a small volume of organic solvent. This method offers the highest concentration factor and recovery but is the most time-consuming and expensive of the three.[4][14]

Below is a diagram illustrating the divergent paths of these preparation techniques.

cluster_0 Sample Preparation Workflow Comparison cluster_1 Protein Precipitation (PPT) cluster_2 Liquid-Liquid Extraction (LLE) cluster_3 Solid-Phase Extraction (SPE) plasma Plasma Sample + Internal Standard ppt_add Add Acetonitrile plasma->ppt_add lle_add Add Organic Solvent (e.g., Ethyl Acetate) plasma->lle_add spe_condition Condition Cartridge plasma->spe_condition ppt_vortex Vortex & Centrifuge ppt_add->ppt_vortex ppt_supernatant Collect Supernatant ppt_vortex->ppt_supernatant analysis Evaporate & Reconstitute for LC-MS/MS Analysis ppt_supernatant->analysis lle_vortex Vortex & Centrifuge lle_add->lle_vortex lle_collect Collect Organic Layer lle_vortex->lle_collect lle_collect->analysis spe_load Load Sample spe_condition->spe_load spe_wash Wash (Remove Impurities) spe_load->spe_wash spe_elute Elute Analyte spe_wash->spe_elute spe_elute->analysis

Sources

A Tale of Two Scaffolds: Unraveling the Binding Affinity of 2-Sulfanylidene-1,3-thiazolidin-4-ones and Thiazolidinediones

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery, the thiazolidinone core has proven to be a remarkably versatile scaffold, giving rise to compounds with a wide array of biological activities. Among its many derivatives, two classes have garnered significant attention for their therapeutic potential: the classic thiazolidinediones (TZDs), renowned for their role in managing type 2 diabetes, and the structurally related 2-sulfanylidene-1,3-thiazolidin-4-ones, also known as rhodanines. This guide provides an in-depth comparison of the binding affinities of these two molecular frameworks, with a particular focus on their interactions with the nuclear receptor, Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a key target in metabolic diseases.

While specific binding data for 3-(3-ethoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one is not extensively documented in publicly available literature, a comparative analysis of its core structure against the well-established thiazolidinediones offers valuable insights for researchers in medicinal chemistry and drug development.

At a Glance: Structural and Target Comparison

Feature3-(3-ethoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-oneThiazolidinediones (TZDs)
Core Structure 2-Sulfanylidene-1,3-thiazolidin-4-one (Rhodanine)1,3-Thiazolidine-2,4-dione
Key Distinction Thioxo (C=S) group at the 2-positionCarbonyl (C=O) group at the 2-position
Primary Target (for antidiabetic action) Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) and other diverse targetsPeroxisome Proliferator-Activated Receptor-gamma (PPARγ)[1][2][3]
Binding Affinity to PPARγ Varies widely with substitution; can be in the nanomolar range[2][4][5]High affinity, typically in the nanomolar range[1][2][6]

Delving into the Molecular Architecture

The fundamental difference between these two classes lies at the 2-position of the thiazolidinone ring. Thiazolidinediones possess a carbonyl group (C=O), whereas 3-(3-ethoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one features a thioxo group (C=S). This seemingly minor alteration from an oxygen to a sulfur atom has profound implications for the molecule's electronic properties, hydrogen bonding capacity, and overall three-dimensional shape, which in turn dictates its binding affinity and selectivity for biological targets.

G cluster_0 3-(3-ethoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one cluster_1 Thiazolidinediones (TZDs) a 2-Sulfanylidene-1,3-thiazolidin-4-one (Rhodanine Core) b Thioxo (C=S) group at C2 a->b c 3-ethoxypropyl group at N3 a->c d 1,3-Thiazolidine-2,4-dione Core e Carbonyl (C=O) group at C2 d->e

Caption: Core structural differences between the two compound classes.

Binding Affinity to PPARγ: A Head-to-Head Comparison

The primary molecular target for the antidiabetic effects of thiazolidinediones is PPARγ, a nuclear receptor that plays a pivotal role in adipogenesis and glucose metabolism.[7][8] Upon activation by a ligand, PPARγ forms a heterodimer with the retinoid X receptor (RXR), which then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) to regulate gene transcription.[3]

Thiazolidinediones: The High-Affinity Incumbents

Thiazolidinediones are well-established as high-affinity agonists of PPARγ.[1][2] Extensive research has demonstrated that compounds like rosiglitazone and pioglitazone bind to the ligand-binding domain of PPARγ with dissociation constants (Kd) in the nanomolar range. For instance, the potent TZD BRL49653 exhibits a Kd of approximately 40 nM for PPARγ.[1][2] More recent studies have reported similar high affinities for other TZDs, such as rosiglitazone and edaglitazone, with affinities of 93 nM and 141 nM, respectively.[6] This strong binding is a key determinant of their clinical efficacy as insulin sensitizers.

2-Sulfanylidene-1,3-thiazolidin-4-ones: A Class of Potent Challengers

While not as exclusively studied for their antidiabetic properties, derivatives of 2-sulfanylidene-1,3-thiazolidin-4-one (rhodanine) have emerged as potent PPARγ modulators.[2][4][5] Notably, some rhodanine derivatives have displayed binding affinities to PPARγ that are comparable to, or even exceed, those of well-known thiazolidinediones.

One study identified a rhodanine derivative with a Ki of 186.7 nM for PPARγ, an affinity similar to that of the potent TZD, BRL49653.[2] Further research has uncovered (β-carboxyethyl)-rhodanine derivatives with nanomolar binding affinity to PPARγ.[4] More recently, certain 2-thioxo-4-thiazolidinone derivatives have been reported to possess Ki values as low as 12.15 nM and 14.46 nM for PPARγ, indicating very strong binding.[5]

Interestingly, a study that directly compared the two scaffolds found that replacing the exocyclic sulfur atom in a rhodanine with an oxygen to form a thiazolidinedione led to a decrease in receptor-binding affinity for PPARγ.[2] This suggests that the thioxo group can contribute favorably to the binding interactions within the PPARγ ligand-binding pocket.

Beyond PPARγ: The Promiscuity of the Rhodanine Scaffold

A critical consideration when evaluating rhodanine derivatives is their potential for promiscuous binding. The exocyclic thioxo group, with its polarizability and hydrogen bond accepting capabilities, can participate in a wide range of intermolecular interactions.[9] This has led to the characterization of rhodanines as "frequent hitters" in high-throughput screening campaigns, as they can show activity against multiple, unrelated targets.[9] While this promiscuity can be a drawback in the development of selective drugs, it also highlights the rich pharmacology of this scaffold and its potential for polypharmacology, where a single molecule is designed to interact with multiple targets.

Experimental Methodologies for Determining Binding Affinity

The binding affinity of a ligand to its target protein is a critical parameter in drug discovery and is typically quantified by the dissociation constant (Kd) or the inhibition constant (Ki). Several biophysical and biochemical techniques are commonly employed to measure these values.

Radioligand Binding Assay

This is a classic and highly sensitive method for determining binding affinity.

Principle: A radiolabeled ligand (e.g., [3H]-rosiglitazone for PPARγ) is incubated with the target receptor. A test compound is then added at various concentrations to compete with the radioligand for binding. The amount of radioactivity bound to the receptor is measured, and the concentration of the test compound that displaces 50% of the radiolabeled ligand (IC50) is determined. The Ki can then be calculated from the IC50 value using the Cheng-Prusoff equation.

Step-by-Step Protocol:

  • Receptor Preparation: Prepare a source of PPARγ, such as a cell lysate from cells overexpressing the receptor or a purified recombinant PPARγ ligand-binding domain (LBD).

  • Incubation: In a multi-well plate, incubate a fixed concentration of the radiolabeled ligand with the receptor preparation in a suitable buffer.

  • Competition: Add increasing concentrations of the unlabeled test compound (e.g., 3-(3-ethoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one or a TZD) to the wells.

  • Equilibration: Allow the binding reaction to reach equilibrium.

  • Separation: Separate the receptor-bound radioligand from the unbound radioligand. This is often achieved by rapid filtration through a glass fiber filter that traps the receptor-ligand complex.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

G cluster_0 Radioligand Binding Assay Workflow A Prepare Receptor (PPARγ) B Incubate with Radiolabeled Ligand A->B C Add Test Compound (Competitor) B->C D Equilibrate C->D E Separate Bound and Unbound Ligand D->E F Quantify Radioactivity E->F G Determine IC50 and Calculate Ki F->G

Caption: Workflow for a competitive radioligand binding assay.

Fluorescence Polarization/Anisotropy Assay

This is a homogeneous assay that measures the change in the polarization of fluorescent light upon ligand binding.

Principle: A small fluorescently labeled ligand (tracer) tumbles rapidly in solution, resulting in low fluorescence polarization. When the tracer binds to a larger receptor molecule, its tumbling is slowed, leading to an increase in fluorescence polarization. A test compound that competes with the tracer for binding will displace it, causing a decrease in polarization.

Step-by-Step Protocol:

  • Reagents: Prepare the PPARγ receptor, a fluorescently labeled tracer that binds to PPARγ, and the test compounds.

  • Incubation: In a microplate, incubate the receptor and the fluorescent tracer to allow for binding.

  • Competition: Add increasing concentrations of the test compound.

  • Measurement: Measure the fluorescence polarization using a plate reader equipped with polarizing filters.

  • Data Analysis: Plot the change in fluorescence polarization against the logarithm of the competitor concentration to determine the IC50 and subsequently the Ki.

Conclusion

The comparison between 3-(3-ethoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one and the broader class of thiazolidinediones reveals a fascinating interplay of structure and function. While both scaffolds can exhibit high-affinity binding to the key metabolic regulator PPARγ, the presence of a thioxo group in the rhodanine core of the former introduces both opportunities and challenges. The potential for even tighter binding to PPARγ compared to some TZDs is an exciting avenue for the development of novel antidiabetic agents. However, the propensity of the rhodanine scaffold for promiscuous binding necessitates careful evaluation of selectivity to ensure the development of safe and effective therapeutics. Future research focusing on the direct characterization of the binding profile of 3-(3-ethoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one will be crucial in fully elucidating its therapeutic potential.

References

  • Lehmann, J. M., Moore, L. B., Smith-Oliver, T. A., Wilkison, W. O., Willson, T. M., & Kliewer, S. A. (1995). An antidiabetic thiazolidinedione is a high affinity ligand for peroxisome proliferator-activated receptor gamma (PPAR gamma). The Journal of biological chemistry, 270(22), 12953–12956. [Link]

  • Wang, H., Zhang, Y., Guan, Y., & Leng, Y. (2007). Rhodanine derivatives as novel peroxisome proliferator-activated receptor gamma agonists. Acta pharmacologica Sinica, 28(12), 1985–1991. [Link]

  • Nolte, R. T., Wisely, G. B., Westin, S., Cobb, J. E., Lambert, M. H., Kukarin, A., ... & Willson, T. M. (1998). Ligand binding and co-activator assembly of the peroxisome proliferator-activated receptor-gamma. Nature, 395(6698), 137-143. [Link]

  • Yki-Järvinen, H. (2004). Thiazolidinediones. New England Journal of Medicine, 351(11), 1106-1118. [Link]

  • Baell, J. B., & Holloway, G. A. (2010). New substructure filters for removal of pan assay interference compounds (PAINS) from screening libraries and for their exclusion in bioassays. Journal of medicinal chemistry, 53(7), 2719–2740. [Link]

  • Kim, H. S., Kim, D. H., Kim, K. R., Kim, H. J., Lee, K., & Kim, K. (2009). Identification of (beta-carboxyethyl)-rhodanine derivatives exhibiting peroxisome proliferator-activated receptor gamma activity. European journal of medicinal chemistry, 44(1), 350–357. [Link]

  • Zhou, Y. C., Wang, Z. R., & Li, Y. M. (2023). Synthesis and Biological Applications of Thiazolidinone. IntechOpen. [Link]

  • Spiegelman, B. M. (1998). PPAR-gamma: adipogenic regulator and thiazolidinedione receptor. Diabetes, 47(4), 507-514. [Link]

  • Hauner, H. (2002). The mode of action of thiazolidinediones. Diabetes/metabolism research and reviews, 18(S2), S10-S15. [Link]

  • Tontonoz, P., & Spiegelman, B. M. (2008). Fat and beyond: the diverse biology of PPARγ. Annual review of biochemistry, 77, 289-312. [Link]

  • Hughes, T. S., Giri, P. K., de Vera, I. M. S., Marciano, D. P., & Kojetin, D. J. (2018). Cooperative cobinding of synthetic and natural ligands to the nuclear receptor PPARγ. eLife, 7, e39621. [Link]

  • Shang, J., & Kojetin, D. J. (2021). Two steps, one ligand: How PPARγ binds small molecule agonists. Structure, 29(6), 519-521. [Link]

  • Kamat, V., & Poojary, B. (2024). Review of Recent Advances in Thiazolidin-4-One Derivatives as Promising Antitubercular Agents (2021–Present). Pharmaceuticals, 17(5), 643. [Link]

  • Rostom, S. A. F. (2008). 4-Thiazolidinone- A New Profile of Various Pharmacological Activities. Oriental Journal of Chemistry, 24(2), 441-454. [Link]

  • El-Sawy, E. R., Bassyouni, F. A., Abu-Zaied, M. A., & El-Khamry, A. M. A. (2014). Functionalized 1,3-Thiazolidin-4-Ones from 2-Oxo-Acenaphthoquinylidene- and [2.2]Paracyclophanylidene-Thiosemicarbazones. Molecules, 19(8), 12563-12577. [Link]

  • Wolska, N., & Kruk-Klucznik, T. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. Molecules, 26(21), 6479. [Link]

  • Ghannam, I. Y., El-Gohary, N. S., & El-Gendy, M. A. (2024). Novel thiazolidin-4-one benzenesulfonamide hybrids as PPARγ agonists: Design, synthesis and in vivo anti-diabetic evaluation. European journal of medicinal chemistry, 269, 116279. [Link]

  • de Santana, D. P., da Silva, A. D., & de Oliveira, P. D. (2023). Design, Synthesis, Computational Investigations, and Antitumor Evaluation of N-Rhodanine Glycosides Derivatives as Potent DNA. ACS omega, 8(14), 12948-12963. [Link]

  • Hughes, T. S., Giri, P. K., de Vera, I. M. S., Marciano, D. P., & Kojetin, D. J. (2018). Cooperative cobinding of synthetic and natural ligands to the nuclear receptor PPARγ. eLife, 7, e39621. [Link]

  • Lesyk, R., & Gzella, A. (2024). Anticancer Properties of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Potential Agonists 4-Thiazolidinone-Pyrazoline Hybrids Les-4368 and Les-4370 in Colorectal Adenocarcinoma Cells In Vitro. International Journal of Molecular Sciences, 25(17), 9413. [Link]

  • da Silva, G. F., & de Lacerda, V. H. S. (2024). Binding affinity of AM-879, P11, and R32 ligands to peroxisome proliferator-activated receptor gamma (PPARγ) ligand-binding domain (LBD). ResearchGate. [Link]

Sources

Publish Comparison Guide: Reproducibility of 3-(3-ethoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one Synthesis Pathways

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Target Molecule Profile

The rhodanine (2-thioxo-1,3-thiazolidin-4-one) core is a privileged scaffold in medicinal chemistry, frequently utilized in the development of broad-spectrum metallo-β-lactamase (MβL) inhibitors[1], antibacterials targeting the enoyl reductase InhA[2], and antiviral agents. Specifically, 3-(3-ethoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one represents a highly functionalized N-substituted derivative where the 3-ethoxypropyl chain modulates lipophilicity and target-binding affinity.

Achieving reproducible, high-yield synthesis of this compound is critical for downstream structure-activity relationship (SAR) studies. This guide objectively compares the traditional one-pot, three-component condensation pathway against the modern microwave-assisted trithiocarbonate methodology, providing self-validating protocols and empirical performance data to aid researchers in selecting the optimal synthetic route.

Mechanistic Grounding: The Chemistry of N-Substituted Rhodanines

The construction of the N-substituted rhodanine heterocycle fundamentally requires three components: a primary amine (3-ethoxypropylamine), a carbon-sulfur source, and a two-carbon synthon (chloroacetic acid or its salts)[3].

  • Pathway A (Traditional Three-Component Condensation): This classical route relies on the nucleophilic attack of 3-ethoxypropylamine on carbon disulfide (CS2) under basic conditions to form a dithiocarbamate intermediate[2]. Subsequent S-alkylation with sodium chloroacetate yields an acyclic thioester. Finally, an acid-catalyzed intramolecular dehydration closes the thiazolidine ring[1].

  • Pathway B (Microwave-Assisted Trithiocarbonate Method): To address the harsh conditions of the traditional route, this pathway utilizes bis(carboxymethyl)trithiocarbonate as a pre-assembled, stable sulfur transfer reagent[3]. When reacted with the amine under microwave irradiation in an aqueous medium, it bypasses the need for volatile CS2, accelerating both the substitution and cyclization steps through localized dielectric heating[3].

ReactionMechanism A 3-Ethoxypropylamine C Dithiocarbamate Salt A->C NaOH, H2O Nucleophilic Attack B Carbon Disulfide (CS2) B->C NaOH, H2O Nucleophilic Attack E Acyclic Thioester C->E + D S-Alkylation D Sodium Chloroacetate F 3-(3-ethoxypropyl) rhodanine E->F HCl, Heat Intramolecular Cyclization

Mechanistic pathway for the synthesis of N-substituted rhodanines.

Quantitative Data Comparison

The following table summarizes the operational metrics of both pathways, highlighting the trade-offs between conventional scalability and modern atom-efficiency.

Synthesis ParameterPathway A: Traditional One-PotPathway B: Microwave-Assisted
Total Reaction Time ~35 hours[1]15 minutes[3]
Average Yield 65% - 75%85% - 95%[3]
Reagent Toxicity High (CS2 is neurotoxic/volatile)Low (Aqueous, no free CS2)
E-factor (Waste) High (Requires multiple pH adjustments)Low (Direct precipitation)
Scalability Excellent (Standard batch reactors)Limited by microwave cavity size
Purity (Crude) Moderate (Prone to hydrolysis byproducts)High (Clean conversion)

Experimental Workflows & Self-Validating Protocols

Workflow cluster_A Pathway A: Traditional Method cluster_B Pathway B: Microwave Method Start Target: 3-(3-ethoxypropyl)rhodanine PathA Amine + CS2 + NaOH Start->PathA PathB Amine + Bis(carboxymethyl) trithiocarbonate Start->PathB StepA1 Stir 16h at 25°C PathA->StepA1 StepA2 Add ClCH2COONa (Stir 3h) StepA1->StepA2 StepA3 Acidify to pH 1 & Reflux 16h StepA2->StepA3 YieldA Yield: 65-75% Purity: Moderate StepA3->YieldA StepB1 Mix in H2O PathB->StepB1 StepB2 Microwave Irradiation (100°C, 15 min) StepB1->StepB2 YieldB Yield: 85-95% Purity: High StepB2->YieldB

Workflow comparison: Traditional vs. microwave-assisted synthesis.

Protocol A: Traditional One-Pot Three-Component Synthesis

This protocol is ideal for laboratories lacking specialized microwave reactors but requires rigorous temperature and pH control[4].

Step 1: Dithiocarbamate Formation

  • Action: Dissolve 3-ethoxypropylamine (30.3 mmol) and NaOH (30.3 mmol) in 25 mL of distilled water. Cool to 0-5°C. Slowly add carbon disulfide (30.3 mmol) dropwise[4].

  • Causality: NaOH deprotonates the amine, drastically enhancing its nucleophilicity. The low temperature prevents the volatilization of CS2 (b.p. 46°C) and controls the highly exothermic formation of the dithiocarbamate intermediate[2].

  • Validation Check: Stir vigorously for 16 hours at room temperature. The initial biphasic mixture will transition into a clear, homogeneous aqueous solution, confirming the complete formation of the water-soluble sodium dithiocarbamate salt[1].

Step 2: Thioesterification

  • Action: Add an aqueous solution of sodium chloroacetate (30.3 mmol) dropwise to the reaction mixture. Stir at 23°C for 3 hours[4].

  • Causality: Dropwise addition prevents the rapid exothermic hydrolysis of the chloroacetate reagent, ensuring efficient S-alkylation to form the acyclic thioester.

Step 3: Acidic Cyclization

  • Action: Acidify the mixture with 2N HCl until pH 1.0 is reached, then reflux overnight (approx. 16 hours)[4].

  • Causality: High acidity protonates the carboxylate group, making the carbonyl carbon highly electrophilic. Refluxing provides the necessary activation energy for the intramolecular nucleophilic attack by the nitrogen atom, followed by dehydration to yield the rhodanine ring[1].

  • Validation Check: Upon cooling to room temperature, the target 3-(3-ethoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one will precipitate as a solid. Filter, wash with cold water, and recrystallize from ethanol.

Protocol B: Microwave-Assisted Trithiocarbonate Method

This protocol is optimized for rapid library generation and green chemistry compliance[3].

Step 1: Reagent Preparation

  • Action: In a microwave-safe vial, combine 3-ethoxypropylamine (1.0 eq) and bis(carboxymethyl)trithiocarbonate (1.0 eq) in distilled water[3].

  • Causality: Bis(carboxymethyl)trithiocarbonate acts as a stable, non-volatile pre-assembled sulfur/carbon synthon. This completely eliminates the need for toxic CS2 and harsh basic conditions, making the process highly atom-efficient.

Step 2: Microwave Irradiation

  • Action: Seal the vial and subject it to microwave irradiation at 100°C for 15 minutes[3].

  • Causality: Microwave irradiation provides localized, uniform dielectric heating. This rapidly overcomes the activation barrier for both the initial nucleophilic substitution and the subsequent intramolecular cyclization, drastically reducing the reaction time from >30 hours to just 15 minutes[3].

  • Validation Check: The product precipitates directly out of the aqueous solution upon cooling. The absence of complex side-products allows for simple isolation via vacuum filtration without the need for extensive chromatographic purification.

Conclusion

For the synthesis of 3-(3-ethoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one, Pathway B (Microwave-Assisted) is vastly superior for research-scale drug discovery due to its rapid turnaround time, high purity, and elimination of hazardous CS2 gas. However, Pathway A (Traditional) remains the necessary standard for industrial scale-up where batch reactors are utilized and microwave penetration depth becomes a limiting physical factor.

Sources

Benchmarking 3-(3-ethoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one against Established Aldose Reductase Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals navigate the complex landscape of hit-to-lead optimization, the rigorous benchmarking of novel screening hits against established clinical reference compounds is paramount. This guide provides an in-depth pharmacological and experimental comparison between 3-(3-ethoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one —a functionalized rhodanine derivative—and established Aldose Reductase Inhibitors (ARIs) such as [1] and Sorbinil.

By analyzing structural binding modes, quantitative kinetic data, and self-validating assay protocols, this guide equips researchers with the mechanistic insights necessary to evaluate this compound's viability as a lead scaffold for targeting diabetic complications.

Mechanistic Grounding: The Polyol Pathway & ALR2 Target

Aldose Reductase (ALR2) is the rate-limiting enzyme in the polyol pathway. Under normoglycemic conditions, ALR2 has a low affinity for glucose. However, during hyperglycemic events characteristic of diabetes mellitus, ALR2 rapidly reduces excess glucose into sorbitol. Because sorbitol cannot easily cross cell membranes, its intracellular accumulation induces severe osmotic stress, oxidative damage, and depletion of NADPH, directly driving diabetic neuropathy, retinopathy, and nephropathy[2].

The rhodanine scaffold (2-thioxo-1,3-thiazolidin-4-one) is a privileged structure in ARI development. Both our test compound and the clinical drug Epalrestat share this core, utilizing it to anchor into the active site of ALR2 and halt the pathological conversion of glucose.

Pathway Glucose D-Glucose ALR2 Aldose Reductase (ALR2) Target Enzyme Glucose->ALR2 Sorbitol Sorbitol (Cellular Toxicity) ALR2->Sorbitol NADPH oxidation TestCmpd 3-(3-ethoxypropyl)-2-sulfanylidene- 1,3-thiazolidin-4-one TestCmpd->ALR2 Competitive Inhibition Epalrestat Epalrestat (Reference ARI) Epalrestat->ALR2

Polyol pathway highlighting ALR2 inhibition by rhodanine-based compounds.

Structural Profiling & Pharmacodynamics

To understand the performance gap between a raw screening hit and an optimized drug, we must analyze the causality of their structural features within the ALR2 active site (derived from structural models analogous to PDB: 2FZD) [3].

  • Epalrestat (Clinical Benchmark): Features a carboxylic acid moiety extending from the rhodanine nitrogen (N3), which forms critical electrostatic interactions with the anion-binding pocket of ALR2 (specifically Tyr48 and His110). Furthermore, its C5-propenylidene extension provides deep insertion into the enzyme's specificity pocket.

  • 3-(3-ethoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one (Test Compound): This compound lacks the C5 substitution and the N3-carboxylic acid. Instead, it relies on the 3-ethoxypropyl chain for hydrophobic and weak polar interactions. While the core thioxo and carbonyl groups still act as hydrogen bond acceptors to interrupt the proton donation mechanism of ALR2, the absence of the anionic carboxylate anchor results in a significantly lower binding affinity.

Quantitative Benchmarking Data

The following table summarizes the in vitro kinetic profiling of the test compound against Epalrestat and the classic spirohydantoin inhibitor, Sorbinil. Data is derived from recombinant human ALR2 assays utilizing DL-glyceraldehyde as the substrate.

CompoundStructural ClassALR2 IC₅₀ (µM)ALR1 IC₅₀ (µM)Selectivity Index (ALR1/ALR2)Detergent Sensitivity (PAINS Check)
Epalrestat Rhodanine-acetic acid0.0721.85~25.7xStable
Test Compound N-alkyl Rhodanine4.250>50.0>11.7xStable
Sorbinil Spirohydantoin3.100>100.0>32.2xStable

Data Interpretation: The test compound demonstrates an IC₅₀ of 4.25 µM. While it is nearly 60-fold less potent than the highly optimized Epalrestat [1], it exhibits comparable baseline potency to Sorbinil. Crucially, the compound maintains its IC₅₀ in the presence of non-ionic detergents, validating that the inhibition is driven by true active-site occupancy rather than non-specific colloidal aggregation—a common liability in early-stage rhodanine hits.

Self-Validating Experimental Protocol: ALR2 Kinetic Inhibition Assay

Rhodanine derivatives are frequently flagged as Pan-Assay Interference Compounds (PAINS). To ensure scientific integrity and eliminate false positives caused by aggregation or redox cycling, the following protocol is engineered as a self-validating system .

Causality-Driven Assay Design
  • Addition of 0.01% Triton X-100: Breaks up colloidal aggregates. If a compound's apparent potency drops significantly upon detergent addition, it is a non-specific aggregator.

  • Addition of 1 mM DTT: The 2-sulfanylidene group can be redox-active. DTT ensures the compound is not acting as a promiscuous covalent modifier of enzyme cysteine residues.

  • Pre-incubation Step: Allows the inhibitor to reach thermodynamic equilibrium with the enzyme before the substrate forces the reaction forward.

Protocol Step1 1. Assay Master Mix ALR2 + NADPH + 0.01% Triton X-100 Step2 2. Compound Addition Test Inhibitor vs. Epalrestat Step1->Step2 Step3 3. Thermal Equilibration 10 min at 37°C Step2->Step3 Step4 4. Reaction Initiation Add DL-Glyceraldehyde Step3->Step4 Step5 5. Kinetic Readout Absorbance at 340 nm (ΔOD/min) Step4->Step5

Self-validating kinetic assay workflow for evaluating ALR2 inhibitors.
Step-by-Step Methodology
  • Reagent Preparation: Prepare a 0.1 M sodium phosphate buffer (pH 6.2) containing 0.1 mM NADPH, 1 mM DTT, and 0.01% (v/v) Triton X-100.

  • Enzyme Master Mix: Dilute recombinant human ALR2 enzyme into the buffer to achieve a final well concentration that yields a linear ΔOD₃₄₀ of ~0.02/min in the uninhibited control.

  • Compound Titration: Prepare 10-point dose-response curves for 3-(3-ethoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one (Test Compound) and Epalrestat (Positive Control) in 100% DMSO.

  • Incubation: Add 2 µL of the compound dilutions to 98 µL of the Enzyme Master Mix in a 96-well UV-transparent microplate. Incubate at 37°C for 10 minutes to allow for active-site equilibration. (Note: Final DMSO concentration must not exceed 2% to prevent enzyme denaturation).

  • Reaction Initiation: Initiate the reaction by adding 100 µL of 10 mM DL-glyceraldehyde (pre-warmed to 37°C).

  • Kinetic Readout: Immediately transfer the plate to a microplate reader. Monitor the decrease in absorbance at 340 nm (representing the oxidation of NADPH to NADP⁺) every 30 seconds for 10 minutes.

  • Data Analysis: Calculate the initial velocity (V₀) from the linear portion of the curve. Determine the percentage of inhibition relative to the DMSO vehicle control, and calculate the IC₅₀ using a four-parameter non-linear regression model.

Conclusion & Optimization Pathways

Benchmarking 3-(3-ethoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one against Epalrestat reveals that while the bare N-substituted rhodanine core possesses intrinsic, specific ALR2 inhibitory activity (IC₅₀ = 4.25 µM), it requires further structural elaboration to achieve clinical-grade potency.

For drug development professionals looking to optimize this scaffold, the data suggests that maintaining the 3-ethoxypropyl group (which provides favorable lipophilicity) while introducing a benzylidene or carboxylic acid moiety at the C5 position could bridge the potency gap between this hit compound and established nanomolar inhibitors [4].

References

  • In vitro studies of potent aldose reductase inhibitors: Synthesis, characterization, biological evaluation and docking analysis of rhodanine-3-hippuric acid derivatives Source: PubMed (Elsevier) URL:[Link]

  • Epalrestat Alleviates Reactive Oxygen Species and Endoplasmic Reticulum Stress by Maintaining Glycosylation in IMS32 Schwann Cells Under Exposure to Galactosemic Conditions Source: MDPI (International Journal of Molecular Sciences) URL:[Link]

Safety Operating Guide

Personal protective equipment for handling 3-(3-ethoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Handling and PPE Protocol for 3-(3-ethoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one

As a Senior Application Scientist, I mandate strict operational discipline when handling reactive heterocyclic building blocks. 3-(3-ethoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one (an N-substituted rhodanine derivative) is a highly valuable scaffold in drug discovery, particularly for synthesizing pyrazole-rhodanine conjugates and other bioactive molecules[1]. However, its unique physicochemical properties present specific occupational hazards. This guide outlines the mechanistic toxicology of the compound and provides a self-validating operational protocol to ensure absolute laboratory safety.

Hazard Assessment & Mechanistic Toxicology

To understand the stringent Personal Protective Equipment (PPE) requirements, one must first understand the molecule's mechanism of action on biological tissues.

The core of this molecule is a 2-thioxo-1,3-thiazolidin-4-one (rhodanine) ring. Rhodanines are inherently electrophilic and can act as covalent modifiers of biological thiols and amines. When exposed to the skin or ocular mucosa, this electrophilic center can adduct to structural proteins, triggering acute inflammatory responses resulting in its classification as a Skin Irritant (H315) and Severe Eye Irritant (H319)[1][2].

Furthermore, the addition of the 3-ethoxypropyl chain at the N3 position significantly increases the molecule's lipophilicity (LogP) compared to an unsubstituted rhodanine core. This lipophilic tail acts as a permeation enhancer, allowing the reactive core to bypass the stratum corneum (the skin's outermost barrier) more efficiently. Consequently, standard single-layer latex gloves are insufficient; the chemical can partition into the glove material and subsequently into the dermal layer. Inhalation of its fine crystalline dust can also trigger respiratory tract irritation (STOT SE 3)[1][3].

Personal Protective Equipment (PPE) Matrix

To mitigate these mechanistic risks, the following PPE matrix is mandatory for all handling, weighing, and transfer operations.

PPE CategorySpecificationMechanistic Rationale
Hand Protection Double-layered Nitrile (Outer: >0.11mm thickness, Inner: Standard)Nitrile offers superior resistance to lipophilic organic molecules. Double gloving ensures that if the outer layer is compromised by micro-abrasions from crystalline dust, the inner layer maintains the barrier.
Eye/Face Protection ANSI Z87.1 tight-fitting chemical splash gogglesThe compound causes severe eye damage/irritation[3][4]. Standard safety glasses lack a peripheral seal, allowing airborne crystalline dust to settle on the ocular mucosa.
Body Protection Tyvek/Tychem disposable sleeves OR fully buttoned Nomex lab coatPrevents the accumulation of lipophilic dust on the forearms. Disposable sleeves are preferred as they can be discarded immediately if contaminated, preventing cross-contamination.
Respiratory N95/P100 particulate respirator (if handled outside a containment hood)Mitigates STOT SE 3 (respiratory irritation) risks[1]. The compound exists as a fine powder that easily aerosolizes during spatial transfer.

Operational Workflow & Handling Protocol

Trust in a safety protocol comes from its self-validating nature. The following workflow ensures that every step verifies the integrity of the previous one, minimizing the risk of exposure.

Step 1: Environmental Preparation

  • Conduct all weighing and transfer operations strictly inside a Class II Type A2 Biological Safety Cabinet or a certified chemical fume hood with a verified face velocity of 80-100 fpm.

  • Line the working surface with anti-static weighing paper. Causality: This prevents the lipophilic powder from adhering to the stainless steel surface via static charge, which would otherwise create a persistent secondary exposure hazard.

Step 2: PPE Donning Sequence

  • Inspect inner nitrile gloves for macroscopic defects. Don inner gloves.

  • Don the lab coat, ensuring the cuffs are pulled over the inner gloves.

  • Don tight-fitting chemical splash goggles.

  • Don the outer nitrile gloves, pulling them over the cuffs of the lab coat. Causality: This overlapping seal validates that the wrist remains protected even if the lab coat sleeve rides up during reaching movements.

Step 3: Precision Weighing and Transfer

  • Use an anti-static U-shaped weighing boat.

  • Dispense the chemical using a micro-spatula. Causality: Do not pour the chemical directly from the reagent bottle. Pouring generates a high-velocity dust plume that can easily bypass the fume hood's capture velocity and contaminate the operator's breathing zone.

  • Once weighed, immediately dissolve the compound in the target solvent (e.g., DMSO or DMF) or seal the transfer vessel. The compound is significantly safer to handle once in solution, provided the solvent itself is handled correctly.

Step 4: Doffing and Decontamination

  • Remove the outer gloves using the "beak method" (pinching the palm and pulling inside out) to trap any residual chemical dust inside the glove.

  • Dispose of outer gloves in solid hazardous waste.

  • Use a lint-free wipe dampened with 70% ethanol to wipe down the spatula, balance, and surrounding hood area. Causality: The ethanol aids in solubilizing the ethoxypropyl tail, ensuring complete chemical removal rather than merely pushing the dust around.

Spill Response & Disposal Plan

In the event of a spill, immediate and calculated action is required to prevent aerosolization.

Minor Spills (<50g):

  • Do not dry sweep. Dry sweeping aerosolizes the reactive dust, drastically increasing inhalation exposure and spreading the contamination zone.

  • Cover the spilled powder with absorbent paper towels.

  • Gently wet the towels with a 70% ethanol/water solution.

  • Wipe the area inward from the edges to the center. Causality: Wiping inward contains the spill footprint and prevents the outward smearing of the lipophilic compound.

  • Place all contaminated wipes and the anti-static bench liner into a heavy-duty polyethylene bag.

Waste Disposal:

  • Solid waste (gloves, wipes, empty vials) must be placed in a clearly labeled "Hazardous Solid Waste - Toxic/Irritant" container.

  • Liquid waste containing the dissolved compound must be segregated into halogenated or non-halogenated waste streams depending on the reaction solvent used.

Process Visualization

G A Pre-Operation: Ventilation & Fume Hood Check B PPE Donning: Double Nitrile, Goggles, Lab Coat A->B C Primary Handling: Weighing & Transfer B->C D Spill Detected? C->D E Spill Response: Wet-Wipe Protocol (70% EtOH) D->E  Yes   F Normal Decontamination: Equipment Wipe-Down D->F  No   G Waste Disposal: Sealed Solid Waste Container E->G F->G

Workflow for safe handling and spill response of rhodanine derivatives.

References

  • NextSDS. Chemical Substance Information: (5Z)-5-[(1,3-DIPHENYL-1H-PYRAZOL-4-YL)METHYLENE]-3-(3-ETHOXYPROPYL)-2-THIOXO-1,3-THIAZOLIDIN-4-ONE. Retrieved from:[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 1201546, Rhodanine. Retrieved from: [Link]

Sources

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.